Selinexor
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSOMFAQLZNKR-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026013 | |
| Record name | Selinexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20mg/mL | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1393477-72-9 | |
| Record name | Selinexor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selinexor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selinexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELINEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Selinexor in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selinexor (KPT-330) is a first-in-class, oral, selective inhibitor of nuclear export (SINE) compound that presents a novel mechanism for cancer therapy.[1][2] It targets Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key nuclear export protein.[3][4] In many solid tumors, XPO1 is overexpressed, facilitating the transport of essential tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm, thereby inactivating them.[4][5] this compound's ability to block this process restores the cell's natural tumor-suppressing functions, making it a promising agent in oncology, with ongoing clinical investigations in a variety of solid tumors including liposarcoma, endometrial cancer, and glioblastoma.[1][6]
Core Mechanism of Action: Reversal of XPO1-Mediated Nuclear Export
The central mechanism of this compound involves the specific and covalent binding to the cysteine residue at position 528 (Cys528) within the cargo-binding groove of XPO1.[7][8] This irreversible binding blocks the ability of XPO1 to escort its cargo proteins out of the nucleus.[9]
The primary consequences of XPO1 inhibition are twofold:
-
Nuclear Retention and Reactivation of Tumor Suppressor Proteins (TSPs): this compound forces the accumulation of key TSPs such as p53, p21, Rb, and FOXO proteins within the nucleus.[1][8][10] This nuclear sequestration allows them to carry out their functions, including cell cycle arrest, DNA repair, and induction of apoptosis.[1][8]
-
Inhibition of Oncoprotein mRNA Translation: XPO1 also exports the eukaryotic initiation factor 4E (eIF4E) bound to oncogenic mRNAs (e.g., c-myc, BCL2). By trapping these complexes in the nucleus, this compound prevents their translation into oncoproteins in the cytoplasm, thereby reducing the levels of proteins that drive cancer cell growth and survival.[6][9]
This dual action leads to selective apoptosis in cancer cells while largely sparing normal cells, which have functional cell cycle checkpoints.[1][7]
Key Downstream Signaling Pathways Modulated by this compound
Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical driver of inflammation and cell survival and is often constitutively active in solid tumors. Its inhibitor, IκB, is an XPO1 cargo protein.[7][11]
-
Mechanism: In normal states, IκB binds to NF-κB in the cytoplasm, keeping it inactive. In cancer cells, IκB can be exported to the cytoplasm for degradation, freeing NF-κB to enter the nucleus and promote pro-survival gene transcription. This compound treatment forces the nuclear retention of IκB, where it can bind to and inactivate NF-κB.[7][11][12]
-
Impact: This leads to the downregulation of NF-κB transcriptional activity, reducing the expression of anti-apoptotic proteins and sensitizing cancer cells to apoptosis.[13] Studies have shown that this compound inhibits NF-κB activity with IC50 values similar to those observed for cell proliferation inhibition.[11]
Synergy with Glucocorticoids via Glucocorticoid Receptor (GR) Modulation
This compound demonstrates significant synergy with glucocorticoids like dexamethasone, a common combination in hematologic malignancies that is also relevant for solid tumors where steroids are used.[14][15]
-
Mechanism: The Glucocorticoid Receptor (GR) is another XPO1 cargo protein. This compound treatment not only enhances the expression of GR but also traps it in the nucleus upon activation by dexamethasone.[9][14] This enhanced nuclear presence of the GR complex amplifies its transcriptional activity.[10]
-
Impact: One of the key downstream effects is the potent suppression of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[14][16] The this compound-dexamethasone combination synergistically inhibits mTOR activity, leading to enhanced apoptotic cell death.[14]
Preclinical and Clinical Evidence in Solid Tumors
This compound has shown broad antitumor activity across a range of preclinical solid tumor models and is being evaluated in numerous clinical trials.[1][2][17]
Preclinical In Vitro Activity
This compound induces cell cycle arrest and apoptosis in a dose-dependent manner in various solid tumor cell lines.
Table 1: In Vitro Efficacy of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | ~300-700 | Cell cycle arrest, apoptosis, NF-κB repression | [11] |
| NCI-H1299 | Non-Small Cell Lung Cancer | ~25-100 | Cell cycle arrest, apoptosis, NF-κB repression | [11] |
| GIST-T1 | Gastrointestinal Stromal Tumor | 28.8 - 218.2 (median 66.1) | G1-arrest | [18][19] |
| Various | Sarcoma (17 cell lines) | 28.8 - 218.2 (median 66.1) | G1-arrest, Apoptosis |[18][19] |
Preclinical In Vivo Activity
In vivo studies using xenograft models have confirmed this compound's ability to suppress tumor growth.
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Tumor Type | Model | This compound Dose | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer | A549 Xenograft | 20 mg/kg | 81% | [11] |
| Sarcoma | 9 Xenograft Models | 15 mg/kg | Significant suppression vs. vehicle |[18] |
Clinical Trial Data in Solid Tumors
This compound is being actively investigated as both a monotherapy and in combination regimens for various advanced solid tumors.
Table 3: Summary of Key Clinical Trial Results for this compound in Solid Tumors
| Study (Tumor Type) | Phase | Treatment | Key Efficacy Results | Reference |
|---|---|---|---|---|
| SIENDO (Endometrial) | III | This compound Maintenance | p53 wild-type subgroup: Median PFS 27.4 months vs 5.2 months for placebo (HR=0.42) | [20] |
| Phase 1b (Ovarian) | Ib | This compound + Paclitaxel | Ovarian Cancer pts (n=24): ORR 17%; Clinical Benefit Rate 58%; Median PFS 6.83 months | [21] |
| Phase 1b (Various Solid Tumors) | Ib | This compound + Topotecan | Evaluable pts (n=13): 1 uPR (8%), 6 SD (46%); Clinical Benefit Rate 46% | [22] |
| Phase 1b (Various Solid Tumors) | Ib | this compound + Various Chemo | Evaluable pts (n=14): 7 SD (50%); Disease Control Rate 14% (overall) |[23][24] |
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with this compound Combinations
| Adverse Event | Grade (Any) Frequency | Grade (≥3) Frequency | Reference |
|---|---|---|---|
| Nausea | 57% - 68% | Low | [21][23] |
| Fatigue | 51% - 58% | Low | [21][23] |
| Anemia | 74% | Low | [21] |
| Thrombocytopenia | 46% - 84% | Moderate | [21][23] |
| Neutropenia | 49% - 63% | 42% | [21][23] |
| Leukopenia | 51% - 68% | 26% |[21][23] |
Key Experimental Protocols
Reproducing and validating the effects of this compound requires standardized methodologies. Below are outlines for key experimental protocols.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cytotoxicity.
-
Methodology:
-
Cell Plating: Seed solid tumor cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-10,000 nM) for 72 hours.
-
Lysis and Luminescence: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis in software like GraphPad Prism.
-
Western Blot for Nuclear/Cytoplasmic Fractionation
This protocol determines the subcellular localization of XPO1 cargo proteins like p53 or IκB.
-
Methodology:
-
Treatment: Culture cells and treat with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Fractionation: Harvest cells and use a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate nuclear and cytoplasmic lysates according to the manufacturer's instructions.
-
Protein Quantification: Determine protein concentration in each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., anti-p53, anti-IκB) and loading controls (e.g., anti-Lamin B1 for nuclear, anti-GAPDH for cytoplasmic).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands.
-
In Vivo Xenograft Tumor Model
This protocol assesses the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously implant human solid tumor cells (e.g., A549) mixed with Matrigel into the flanks of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize mice into treatment (this compound) and control (vehicle) groups. Administer this compound orally via gavage at a specified dose and schedule (e.g., 15-20 mg/kg, twice weekly).[11][18]
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Compare the average tumor volume between the treatment and control groups to determine the percentage of tumor growth inhibition (%TGI).
-
Conclusion
This compound's mechanism of action, centered on the inhibition of the master nuclear export protein XPO1, represents a distinct and powerful strategy against solid tumors. By reactivating the cell's own tumor suppressor machinery and preventing the synthesis of oncoproteins, this compound induces cell cycle arrest and apoptosis in malignant cells. Preclinical data are robust, and clinical trials, particularly in molecularly defined subgroups such as p53 wild-type endometrial cancer, have shown promising efficacy. The primary challenges remain the management of toxicities, such as nausea and thrombocytopenia, which can often be mitigated with supportive care and dose adjustments. Future research will continue to focus on identifying predictive biomarkers and optimizing combination strategies to fully leverage this compound's unique mechanism in the treatment of solid tumors.
References
- 1. karyopharm.com [karyopharm.com]
- 2. First-in-Class, First-in-Human Phase I Study of this compound, a Selective Inhibitor of Nuclear Export, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound: Targeting a novel pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Treatment of multiple myeloma with this compound: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. karyopharm.com [karyopharm.com]
- 12. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound synergizes with dexamethasone to repress mTORC1 signaling and induce multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. This compound’s Immunomodulatory Impact in Advancing Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. Preclinical activity of this compound, an inhibitor of XPO1, in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical activity of this compound, an inhibitor of XPO1, in sarcoma. [vivo.weill.cornell.edu]
- 20. This compound as Maintenance Therapy for p53 Wild-Type Endometrial Cancer - The ASCO Post [ascopost.com]
- 21. ascopubs.org [ascopubs.org]
- 22. This compound in combination with topotecan in patients with advanced or metastatic solid tumors: Results of an open-label, single-center, multi-arm phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound in combination with standard chemotherapy in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Selinexor Target Protein XPO1 Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular homeostasis is critically dependent on the regulated transport of macromolecules between the nucleus and the cytoplasm. Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear export protein belonging to the karyopherin-β superfamily.[1][2] It is responsible for the transport of a wide array of cargo molecules, including hundreds of proteins and various RNA species, from the nucleus to the cytoplasm.[1][3] Among its cargo are numerous tumor suppressor proteins (TSPs) and growth regulators.[4][5]
In many hematological and solid malignancies, XPO1 is overexpressed, leading to the excessive export and subsequent functional inactivation of TSPs in the cytoplasm.[6][7][8] This aberrant localization promotes oncogenesis, making XPO1 a compelling target for cancer therapy.[6][9] Selinexor (KPT-330) is a first-in-class, oral, Selective Inhibitor of Nuclear Export (SINE) that specifically targets XPO1.[4][10] By blocking XPO1-mediated export, this compound forces the nuclear retention and reactivation of TSPs, leading to selective apoptosis in cancer cells while largely sparing normal cells.[11][12] This guide provides a detailed technical overview of the XPO1 pathway, the mechanism of this compound, quantitative efficacy data, and key experimental protocols for its study.
The XPO1 Nuclear Export Pathway
Physiological Function
Under normal physiological conditions, XPO1 mediates the transport of proteins containing a leucine-rich Nuclear Export Signal (NES).[3][13] The process is driven by the Ran GTPase cycle. Inside the nucleus, where the concentration of Ran-GTP is high, XPO1 binds to its cargo protein and Ran-GTP to form a stable ternary complex.[3] This complex then translocates through the Nuclear Pore Complex (NPC) into the cytoplasm. In the cytoplasm, GTP hydrolysis to GDP, facilitated by Ran GTPase Activating Protein (RanGAP), causes the disassembly of the complex, releasing the cargo protein.[3] This process ensures the unidirectional flow of cargo from the nucleus to the cytoplasm.[3]
Role in Oncogenesis
A hallmark of many cancer types is the overexpression of XPO1.[7][8][9] Elevated XPO1 levels lead to increased nuclear export of critical TSPs, such as p53, p21, BRCA1, and the NF-κB inhibitor, IκBα.[4][10] This mislocalization sequesters them in the cytoplasm, preventing them from performing their tumor-suppressive functions in the nucleus, such as inducing cell cycle arrest or apoptosis and regulating transcription.[4][6] This aberrant export contributes significantly to cancer cell proliferation, survival, and resistance to therapy.[6][7]
This compound: Mechanism of Action
This compound is a potent and specific inhibitor of XPO1. It functions by forming a covalent bond with the cysteine residue at position 528 (Cys528) within the cargo-binding pocket of XPO1.[4][11] This irreversible binding physically obstructs the binding of cargo proteins, effectively shutting down nuclear export.
The primary consequences of XPO1 inhibition by this compound are:
-
Nuclear Retention of Tumor Suppressor Proteins : TSPs and other growth regulatory proteins are trapped within the nucleus.[4] This nuclear accumulation restores their endogenous anti-cancer functions, leading to cell cycle arrest and apoptosis in malignant cells.[5][11]
-
Inhibition of Oncoprotein Translation : this compound also prevents the nuclear export of mRNAs that code for oncoproteins such as c-Myc and cyclin D1.[10][14] By retaining these mRNAs in the nucleus, this compound prevents their translation into proteins, further contributing to its anti-tumor effect.[10]
-
Inhibition of the NF-κB Pathway : A key mechanism of this compound is the nuclear retention of IκBα, the natural inhibitor of the pro-survival transcription factor NF-κB.[11] By trapping IκBα in the nucleus, this compound prevents NF-κB from binding to DNA and activating the transcription of its target genes, which are involved in cell survival and proliferation.[5][11][15]
Quantitative Efficacy Data
The efficacy of this compound, both as a monotherapy and in combination, has been evaluated in numerous preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Lines | Inhibitor | IC50 Range | Citation(s) |
| Ovarian Cancer | A2780, CP70, OVCAR3, SKOV3 | KPT-185 | 46.5 - 328.7 nM | [16] |
| Triple-Negative Breast Cancer (TNBC) | Various | This compound | 32 - 732 nM | [15] |
| Multiple Myeloma | RPMI8226, MM1S | This compound | 25 - 150 nM | [17] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Multiple Myeloma (RRMM)
| Trial | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| STORM | This compound + Dexamethasone | Penta-refractory | 21% | - | [17] |
| STOMP | This compound + Pomalidomide + Dex | 1-3 prior lines | 55% | 11.6 months | [10] |
| STOMP | This compound + Carfilzomib + Dex | Median 4 prior lines | 78.1% | 15.0 months | [18] |
| BOSTON | This compound + Bortezomib + Dex | 1-3 prior lines | 81.7% (dose reduction group) | 16.6 months (dose reduction group) | [19] |
Table 3: Clinical Efficacy of this compound in Other Malignancies
| Trial | Malignancy | Treatment Regimen | Key Efficacy Endpoint | Result | Citation(s) |
| SENTRY | Myelofibrosis | This compound + Ruxolitinib | Spleen Volume Reduction (SVR35) at 24 wks | 79% | [20] |
| SENTRY | Myelofibrosis | This compound + Ruxolitinib | Symptom Improvement (TSS50) at 24 wks | 58% | [20] |
| Pivotal Trial | Diffuse Large B-cell Lymphoma (DLBCL) | This compound monotherapy | Approved for RRDLBCL | - | [10] |
Key Experimental Protocols
Validating the on-target effects of XPO1 inhibitors requires a multi-faceted approach. Below are detailed methodologies for key experiments.
Immunofluorescence Assay for Protein Localization
This method visually confirms the nuclear retention of an XPO1 cargo protein following inhibitor treatment.[21]
-
Protocol:
-
Cell Culture: Seed cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Fixation: Aspirate media, wash cells with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a known XPO1 cargo protein (e.g., rabbit anti-p53) diluted in blocking buffer overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Wash three times with PBST. Mount coverslips onto microscope slides using an anti-fade mounting medium. Visualize using a fluorescence microscope.
-
-
Expected Outcome: In vehicle-treated cells, the cargo protein will show cytoplasmic or pan-cellular staining. In this compound-treated cells, the protein's fluorescence signal will be predominantly localized within the nucleus.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This assay is used to demonstrate that this compound disrupts the physical interaction between XPO1 and its cargo.[21]
-
Protocol:
-
Cell Culture and Treatment: Grow cells in 10-cm dishes to ~90% confluency. Treat with this compound or vehicle control.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against the cargo protein (e.g., mouse anti-IκBα) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with Co-IP lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting, probing the membrane with an antibody against XPO1.
-
-
Expected Outcome: The amount of XPO1 co-immunoprecipitated with the cargo protein will be significantly reduced in the this compound-treated sample compared to the control, indicating a disruption of their interaction.[21]
Western Blotting for Nuclear/Cytoplasmic Fractionation
This technique quantifies the amount of a protein in the nucleus versus the cytoplasm.
-
Protocol:
-
Cell Culture and Treatment: Treat cells as described previously.
-
Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit (e.g., NE-PER™ kit) according to the manufacturer's protocol.[15] This yields separate nuclear and cytoplasmic protein lysates.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.[15] Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the cargo protein of interest. Also, probe for loading controls specific to each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) to ensure pure fractions.
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
-
Expected Outcome: this compound treatment will cause a visible increase in the protein band for the cargo protein in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction.
Cell Viability Assay
This assay measures the cytotoxic effect of the inhibitor and is used to determine the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5x10³ cells/well) into 96-well plates and allow them to attach overnight.[6]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle control for a specified period (e.g., 48-72 hours).[6]
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.
-
For CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability. Read the resulting luminescence on a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells (defined as 100% viability). Plot the percent viability against the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
-
Expected Outcome: this compound will decrease cell viability in a dose-dependent manner, allowing for the determination of its potency (IC50) in the tested cell line.
Mechanisms of Resistance
Despite promising efficacy, resistance to this compound can develop. The primary mechanism identified involves a point mutation in the XPO1 gene, leading to a change at the this compound binding site (C528S).[22] This mutation prevents the covalent binding of the drug, rendering it ineffective.[22] Other potential mechanisms include alterations in downstream pathways. For instance, the overexpression of the transcription factor E2F1 has been suggested as a possible biomarker for resistance in multiple myeloma patients.[17]
Conclusion
The XPO1 nuclear export pathway represents a critical node in cellular regulation, and its dysregulation is a key driver in many cancers. This compound, by selectively and covalently inhibiting XPO1, effectively restores the nuclear localization and function of tumor suppressor proteins, providing a novel mechanism of action for cancer therapy.[4][23] Its efficacy, particularly in combination with other agents, has been demonstrated in challenging, heavily pretreated patient populations.[24][25] A thorough understanding of its mechanism, coupled with robust preclinical validation using the experimental protocols outlined in this guide, is essential for the continued development and optimization of XPO1 inhibitors in oncology. Future research will likely focus on overcoming resistance mechanisms and identifying biomarkers to select patients most likely to benefit from this targeted therapy.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. XPO1 - Wikipedia [en.wikipedia.org]
- 3. XPO1-dependent nuclear export as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Inhibition of Nuclear Export Protein XPO1 in Cancer | Cancer Biology [blogs.shu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-cancer analysis reveals the roles of XPO1 in predicting prognosis and tumorigenesis - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 9. XPO1 serves as a prognostic marker involving AKT/MAPK/TGFBR1 pathway in OSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Exportin 1 (XPO1) inhibition leads to restoration of tumor suppressor miR-145 and consequent suppression of pancreatic cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. XPOVIO® Mechanism of Action for MM | XPOVIO (this compound) HCP [xpoviopro.com]
- 15. Discovery, Validation and Mechanistic Study of XPO1 Inhibition in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ashpublications.org [ashpublications.org]
- 18. cancernetwork.com [cancernetwork.com]
- 19. targetedonc.com [targetedonc.com]
- 20. trial.medpath.com [trial.medpath.com]
- 21. benchchem.com [benchchem.com]
- 22. oaepublish.com [oaepublish.com]
- 23. myeloma.org [myeloma.org]
- 24. A review of the mechanism of action, safety, and efficacy of this compound in multiple myeloma | Canadian Hematology Today [canadianhematologytoday.com]
- 25. Treatment of multiple myeloma with this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Selinexor's Impact on Tumor Suppressor Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selinexor, a first-in-class Selective Inhibitor of Nuclear Export (SINE), represents a novel therapeutic strategy in oncology. By targeting Exportin 1 (XPO1), this compound effectively blocks the transport of over 200 nuclear proteins, including a multitude of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. This forced nuclear retention and subsequent reactivation of TSPs, such as p53, FOXO, and pRB, restores their endogenous anti-cancer functions, leading to cell cycle arrest and apoptosis in malignant cells. This technical guide provides an in-depth analysis of this compound's mechanism of action with a specific focus on its effects on key tumor suppressor proteins. We present quantitative data on protein localization and expression, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export
This compound's primary mechanism of action is the covalent, irreversible binding to Cysteine 528 within the cargo-binding groove of Exportin 1 (XPO1), a key nuclear export protein.[1] In many cancers, XPO1 is overexpressed, leading to the excessive export of TSPs from the nucleus to the cytoplasm, where they are unable to perform their tumor-suppressive functions and are often targeted for degradation. By inhibiting XPO1, this compound effectively traps these TSPs within the nucleus, leading to their accumulation and functional reactivation.[1][2] This restored nuclear activity of TSPs triggers critical anti-tumor responses, including cell cycle arrest and apoptosis.[3][4]
Quantitative Effects on Tumor Suppressor Protein Localization and Activity
The nuclear retention of TSPs by this compound has been quantified in various preclinical models. The following tables summarize the observed effects on key tumor suppressor proteins.
| Tumor Suppressor Protein | Cell Line / Model | This compound Concentration | Observed Effect | Fold Change / Significance | Reference |
| p53 | Vero E6 cells | 500 nM | Increased nuclear accumulation | Nearly 5-fold increase in nuclear protein levels | [5] |
| Dedifferentiated liposarcoma PDXs | Not specified | Increased nuclear accumulation | Significant increase in the nucleus compared to the cytoplasm | [6][7] | |
| Thymic epithelial tumor cells | Not specified | Nuclear accumulation | - | [8] | |
| p21 | Liposarcoma cell lines | Not specified | Increased protein expression | - | [6] |
| HT-1080-R cells | 1 µM | Enhanced nuclear accumulation (in combination with bortezomib) | - | [3] | |
| FOXO1/FOXO3a | Breast cancer cells | 10 µM | Increased nuclear localization | - | [9] |
| Ovarian carcinoma cells | Not specified | Enriched nuclear staining | - | [10] | |
| HT-1080-R cells | 1 µM | Enhanced nuclear accumulation (in combination with bortezomib) | - | [3] | |
| Thymic epithelial tumor cells | Not specified | Nuclear accumulation | - | [8] | |
| pRB | Liposarcoma cell lines | Not specified | Decreased phosphorylation (hypophosphorylation) | - | [6][11] |
| IκB-α | HT-1080-R cells | 1 µM | Enhanced nuclear localization (in combination with bortezomib) | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on tumor suppressor proteins. These are generalized protocols that can be adapted based on specific cell lines and antibodies.
Western Blotting for Protein Expression and Phosphorylation
This protocol is for assessing changes in the total protein levels of TSPs (e.g., p53, p21, FOXO1) and the phosphorylation status of proteins like pRB.
Materials:
-
Cell lysis buffer (RIPA buffer recommended)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the TSP of interest, e.g., anti-p53, anti-phospho-pRB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize to a loading control like β-actin or GAPDH.
-
Immunofluorescence for Subcellular Localization
This protocol allows for the visualization and quantification of the nuclear accumulation of TSPs like p53 and FOXO proteins.
Materials:
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies (specific to the TSP of interest)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound at the desired concentration and time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with fixation solution for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate cells with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash cells three times with PBST.
-
Incubate cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Image cells using a fluorescence or confocal microscope.
-
-
Analysis:
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio using image analysis software to determine the extent of nuclear localization.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol can be adapted to investigate the interaction between XPO1 and its cargo TSPs and how this is affected by this compound.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Protease inhibitor cocktail
-
Primary antibody for immunoprecipitation (e.g., anti-XPO1)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
Primary antibodies for Western blotting (e.g., anti-TSP)
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer with protease inhibitors.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-XPO1) for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., p53, FOXO).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanism of this compound and the downstream consequences of tumor suppressor protein reactivation, as well as a typical experimental workflow.
Caption: this compound's core mechanism of action.
Caption: Downstream effects of TSP reactivation by this compound.
Caption: Workflow for studying this compound's effects.
Conclusion
This compound's unique mechanism of reactivating a broad range of tumor suppressor proteins through the inhibition of XPO1-mediated nuclear export provides a powerful and versatile anti-cancer strategy. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound. The continued exploration of the downstream signaling consequences of TSP reactivation will be crucial for optimizing its clinical application and identifying rational combination therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A Three-Gene Signature Predicts Response to this compound in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound versus doxorubicin in dedifferentiated liposarcoma PDXs: evidence of greater activity and apoptotic response dependent on p53 nuclear accumulation and survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FoxO-1 contributes to the efficacy of the combination of the XPO1 inhibitor this compound and cisplatin in ovarian carcinoma preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Role of XPO1 Inhibition in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial protein responsible for the nuclear export of over 200 regulatory proteins, including the majority of tumor suppressor proteins (TSPs). In many forms of cancer, XPO1 is overexpressed, leading to the mislocalization of these TSPs in the cytoplasm, effectively inactivating them and promoting uncontrolled cell growth and survival. Inhibition of XPO1 has emerged as a promising therapeutic strategy in oncology. Selective Inhibitors of Nuclear Export (SINEs) are a class of drugs that bind to and inhibit XPO1, forcing the nuclear retention and reactivation of TSPs. This guide provides a detailed technical overview of the mechanisms by which XPO1 inhibition induces apoptosis in cancer cells, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the underlying signaling pathways.
The Central Role of XPO1 in Cancer Pathogenesis
XPO1 is the sole nuclear exporter for a multitude of key TSPs, such as p53, p21, p27, BRCA1/2, and FOXO proteins. By binding to a leucine-rich nuclear export signal (NES) on its cargo proteins, XPO1 facilitates their transport from the nucleus to the cytoplasm. In cancer cells, elevated levels of XPO1 disrupt the normal nucleocytoplasmic trafficking, leading to a significant reduction of TSPs in the nucleus where they exert their function. This cytoplasmic sequestration of TSPs contributes to the hallmarks of cancer, including sustained proliferative signaling and evasion of apoptosis. Increased XPO1 expression has been correlated with poor prognosis in a variety of solid and hematological malignancies, including pancreatic, lung, ovarian, and bladder cancers, as well as multiple myeloma and acute myeloid leukemia (AML).
Mechanism of Action of XPO1 Inhibitors
The primary mechanism of action for XPO1 inhibitors, such as the clinically approved drug selinexor (Xpovio®), involves the covalent binding to a cysteine residue (Cys528) in the cargo-binding groove of the XPO1 protein. This binding event physically obstructs the interaction between XPO1 and its cargo proteins, effectively trapping the TSPs within the nucleus. The nuclear accumulation of these proteins reactivates their tumor-suppressive functions, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis) in malignant cells. Notably, this effect appears to be selective for cancer cells, while normal cells are largely spared and may undergo a transient cell cycle arrest.
Signaling Pathways Triggering Apoptosis
The induction of apoptosis by XPO1 inhibitors is a multifactorial process involving the reactivation of several key signaling pathways.
p53-Dependent Apoptosis
The tumor suppressor p53 is a primary cargo protein of XPO1. In many cancers with wild-type p53, the protein is rendered inactive by being exported to the cytoplasm. XPO1 inhibition leads to the nuclear accumulation of p53, allowing it to function as a transcription factor. Activated nuclear p53 then upregulates the expression of pro-apoptotic genes, such as BAX, PUMA, and Noxa, which in turn activate the intrinsic mitochondrial apoptosis pathway. This pathway is characterized by the activation of caspase-9 and the executioner caspase-3. Studies have shown that the p53 status of cancer cells can be a critical determinant of their sensitivity to XPO1 inhibitors.
p53-Independent Apoptosis
XPO1 inhibition can also induce apoptosis in cancer cells with mutated or deleted p53 through various p53-independent mechanisms. These include:
-
Nuclear retention of other TSPs: Proteins like p21, p27, and FOXO are also retained in the nucleus, where they can induce cell cycle arrest and apoptosis.
-
Downregulation of anti-apoptotic proteins: XPO1 inhibition has been shown to decrease the levels of anti-apoptotic proteins such as Mcl-1 and Survivin.
-
Inhibition of NF-κB signaling: The inhibitor of NF-κB, IκB, is another cargo protein of XPO1. By retaining IκB in the nucleus, XPO1 inhibitors can suppress the pro-survival NF-κB pathway.
-
Modulation of oncogene expression: XPO1 inhibition can lead to decreased levels of oncoproteins like c-Myc.
Quantitative Data on the Efficacy of XPO1 Inhibitors
The cytotoxic and pro-apoptotic effects of XPO1 inhibitors have been quantified across a wide range of cancer cell lines.
| XPO1 Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| KPT-185 | Ovarian Cancer | A2780 | ~100 | |
| KPT-185 | Ovarian Cancer | CP70 | ~100 | |
| KPT-185 | Ovarian Cancer | OVCAR3 | ~50 | |
| KPT-185 | Ovarian Cancer | SKOV3 | ~300 | |
| This compound (KPT-330) | Bladder Cancer | Various | 100 - 500 | |
| This compound (KPT-330) | Triple-Negative Breast Cancer | MDA-MB-468 | ~32 | |
| This compound (KPT-330) | Triple-Negative Breast Cancer | BT-549 | ~200 | |
| Seline |
Selinexor's Impact on Nuclear-Cytoplasmic Transport: A Technical Guide
Introduction
Selinexor is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that has emerged as a novel therapeutic agent in oncology, particularly for hematologic malignancies and solid tumors.[1][2] Its mechanism of action is fundamentally rooted in the modulation of a critical cellular process: nuclear-cytoplasmic transport. This guide provides an in-depth technical overview of this compound's core mechanism, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.
The exchange of macromolecules between the nucleus and the cytoplasm is a tightly regulated process essential for normal cellular function. Exportin 1 (XPO1), also known as chromosomal region maintenance 1 (CRM1), is a key nuclear export receptor responsible for transporting hundreds of cargo proteins, including the majority of tumor suppressor proteins (TSPs), and various RNA molecules from the nucleus to the cytoplasm.[1][3][4] In many cancer types, XPO1 is overexpressed, leading to excessive export of TSPs from the nucleus.[1][2][5] This mislocalization effectively inactivates these proteins, contributing to uncontrolled cell proliferation and survival. This compound directly targets and inhibits XPO1, restoring the nuclear localization and function of TSPs, thereby inducing apoptosis in cancer cells while largely sparing normal cells.[1][6]
Core Mechanism of Action: Inhibition of XPO1
This compound functions by covalently binding to a cysteine residue (Cys528) located in the cargo-binding groove of the XPO1 protein.[1] This binding is slowly reversible and effectively blocks the ability of XPO1 to bind to its cargo proteins, which are characterized by a leucine-rich nuclear export signal (NES).[3][7]
The normal process of nuclear export mediated by XPO1 is dependent on the Ran GTP/GDP cycle.[4][5] In the nucleus, where the concentration of RanGTP is high, XPO1 binds to its cargo protein and RanGTP to form a stable ternary complex.[4] This complex is then transported through the nuclear pore complex (NPC) into the cytoplasm. In the cytoplasm, RanGTP is hydrolyzed to RanGDP, causing the complex to disassemble and release the cargo protein.[5]
By inhibiting XPO1, this compound prevents the formation of this ternary export complex. The consequence is the nuclear accumulation of key XPO1 cargo proteins. These include:
-
Tumor Suppressor Proteins (TSPs): p53, p21, p27, Rb, and FOXO proteins.[1][4] By forcing their retention in the nucleus, this compound enhances their tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.[1]
-
The NF-κB inhibitor, IκB: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Its inhibitor, IκB, is an XPO1 cargo. This compound traps IκB in the nucleus, which in turn sequesters NF-κB in an inactive state, thereby downregulating its pro-survival signaling.[8][9]
-
Oncoprotein mRNAs: XPO1 also mediates the export of mRNAs encoding oncoproteins like c-Myc and Bcl-2.[10] this compound's inhibition of XPO1 leads to a reduction in the cytoplasmic levels of these mRNAs, thereby decreasing the translation of these oncogenic proteins.
This multifaceted mechanism ultimately leads to the selective induction of apoptosis in malignant cells.[6][11]
Quantitative Data from Clinical Investigations
The clinical efficacy of this compound, both as a monotherapy and in combination with other agents, has been evaluated in numerous trials. The following tables summarize key quantitative outcomes.
Table 1: Efficacy of this compound in Relapsed/Refractory Multiple Myeloma (RRMM)
| Clinical Trial | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| STORM Part 2 [12][13] | Penta-refractory MM | This compound + Dexamethasone (Xd) | 25.3% - 26% | 3.7 months | 8.6 months |
| BOSTON [14][15] | MM with 1-3 prior lines of therapy | This compound + Bortezomib + Dexamethasone (XVd) | 76% | 13.9 months | Not Reported |
| STOMP (XKd arm) [13] | RRMM | This compound + Carfilzomib + Dexamethasone (XKd) | 78% | 15.0 months | Not Reached |
| STOMP (SPd arm) [16] | RRMM | This compound + Pomalidomide + Dexamethasone (SPd) | 65% | 12.3 months | 19.3 months |
Table 2: this compound Combination Therapy in Solid Tumors
| Tumor Type | Combination Regimen | Recommended Phase 2 Dose (this compound) | Key Efficacy Results |
| KRAS-mutant NSCLC [17] | This compound + Docetaxel | 60 mg weekly | 22% Partial Response (PR), 56% Stable Disease (SD) |
| Advanced Solid Tumors [18] | This compound + Carboplatin + Paclitaxel | 60 mg weekly | Durable objective responses observed |
| Advanced/Metastatic Solid Tumors [19] | This compound + Topotecan | 60 mg weekly | Preliminary tumor efficacy observed |
Table 3: Common Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) with this compound
| Adverse Event | STORM Trial (Xd)[12] | BOSTON Trial (XVd)[20] | SADAL Trial (DLBCL)[21] |
| Thrombocytopenia | 59% | ≥10% | ≥15% |
| Anemia | 44% | ≥10% | ≥15% |
| Neutropenia | 21% | ≥10% | ≥15% |
| Hyponatremia | 22% | ≥10% | ≥15% |
| Nausea | 10% | Not specified as Grade 3/4 | Not specified as Grade 3/4 |
| Fatigue | Not specified as Grade 3/4 | Not specified as Grade 3/4 | Not specified as Grade 3/4 |
Experimental Protocols
Reproducible and standardized protocols are crucial for evaluating the impact of this compound on nuclear-cytoplasmic transport.
Protocol 1: Western Blot Analysis for Nuclear and Cytoplasmic Protein Fractionation
This protocol is used to determine the subcellular localization of XPO1 cargo proteins following this compound treatment.
-
Cell Culture and Treatment: Seed cells (e.g., 1.5 x 10^6 cells in a 6-well plate) and allow them to adhere.[22] Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time period (e.g., 24 hours).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Harvest cells and use a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents) or homemade lysis buffers to separate nuclear and cytoplasmic fractions.[23][24]
-
For whole-cell lysates, use RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA Protein Assay Kit.[22][23]
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20 µg) for each sample, mix with SDS sample buffer, and boil at 95°C for 5 minutes.[22][25]
-
Load samples onto a 4–12% Bis-Tris Gel and run electrophoresis to separate proteins by size.[22]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22][23]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% skim milk or LI-COR blocking buffer) for at least 1 hour at room temperature or overnight at 4°C.[22][23]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, IκB) overnight at 4°C with gentle agitation.
-
Wash the membrane multiple times with a wash buffer (e.g., PBST).
-
Incubate with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again.
-
Detect the signal using an appropriate substrate (e.g., ECL for HRP) or an imaging system (e.g., Licor Odyssey for fluorescent antibodies).[22]
-
Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading. Analyze band densitometry using software like ImageJ.[22]
-
Protocol 2: Cell Viability Assay (SRB Assay)
This assay measures the cytotoxic effects of this compound by quantifying total cellular protein.[26]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing and Drying: Wash the plates four to five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µl of 0.057% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid.
-
Solubilization and Measurement: Add 100-200 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510-580 nm using a microplate reader.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]
-
Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed.
Caption: this compound blocks XPO1, causing nuclear retention of TSPs and inducing apoptosis.
Caption: Key steps in the Western Blot workflow for protein localization analysis.
Caption: Logical flow of this compound's downstream anti-cancer effects.
Conclusion
This compound represents a paradigm shift in cancer therapy by targeting the fundamental process of nuclear-cytoplasmic transport. Its unique mechanism of inhibiting XPO1 leads to the nuclear restoration of tumor suppressor protein function, providing a powerful strategy against various malignancies.[1] The quantitative data from numerous clinical trials underscore its efficacy, particularly in heavily pretreated patient populations. While toxicities such as thrombocytopenia and gastrointestinal issues are common, they are generally manageable with supportive care.[12][20] The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of this compound and other SINE compounds. As our understanding of the nuclear transport machinery in cancer continues to grow, this compound stands out as a foundational therapy in this class, with ongoing research poised to further refine its clinical application and expand its therapeutic reach.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. XPO1 - Wikipedia [en.wikipedia.org]
- 4. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karyopharm.com [karyopharm.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. XPOVIO® Mechanism of Action for MM | XPOVIO (this compound) HCP [xpoviopro.com]
- 11. Selective Inhibition of Nuclear Export With Oral this compound for Treatment of Relapsed or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Treatment of multiple myeloma with this compound: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA approves this compound for refractory or relapsed multiple myeloma | FDA [fda.gov]
- 15. XPOVIO® (this compound) | For Adults with MM and DLBCL [xpovio.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. ascopubs.org [ascopubs.org]
- 18. This compound in combination with carboplatin and paclitaxel in patients with advanced solid tumors: Results of a single-center, multi-arm phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound in combination with topotecan in patients with advanced or metastatic solid tumors: Results of an open-label, single-center, multi-arm phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. investors.karyopharm.com [investors.karyopharm.com]
- 21. investors.karyopharm.com [investors.karyopharm.com]
- 22. Western blot analysis [bio-protocol.org]
- 23. Inhibition of XPO1 by this compound enhances terminal erythroid maturation through modulation of HSP70 trafficking in severe β0-thalassemia/HbE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. XPO1 inhibition with this compound synergizes with proteasome inhibition in neuroblastoma by targeting nuclear export of IkB - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.origene.com [cdn.origene.com]
- 26. benchchem.com [benchchem.com]
Selinexor: A Technical Deep Dive into its Molecular Architecture and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selinexor (formerly KPT-330), marketed under the brand name Xpovio®, is a first-in-class, orally bioavailable selective inhibitor of nuclear export (SINE).[1][2] It represents a novel therapeutic approach in oncology, targeting the nuclear export protein Exportin 1 (XPO1), also known as chromosome region maintenance 1 (CRM1).[1][2] By blocking the transport of key tumor suppressor proteins and growth regulators from the nucleus to the cytoplasm, this compound effectively reactivates the cell's own tumor-suppressing machinery, leading to cell cycle arrest and apoptosis in cancer cells.[1] This technical guide provides an in-depth exploration of the molecular structure of this compound, its mechanism of action, and the key experimental methodologies used to elucidate these characteristics.
Molecular Structure of this compound
This compound is a synthetic, small-molecule compound developed through a structure-based drug design process.[1][2] Its chemical structure is fundamental to its specific and potent inhibition of XPO1.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl}-N'-pyrazin-2-ylprop-2-enehydrazide | [1] |
| Chemical Formula | C₁₇H₁₁F₆N₇O | [1] |
| Molecular Weight | 443.313 g/mol | [1] |
| CAS Number | 1393477-72-9 | [1] |
| Appearance | White to off-white powder | |
| Solubility | 20 mg/mL in DMSO | [3] |
Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export
This compound's therapeutic effect stems from its highly specific, covalent, and slowly reversible binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1.[1][2] XPO1 is a crucial transport protein responsible for exporting over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1] In many cancer cells, XPO1 is overexpressed, leading to an increased efflux of TSPs from the nucleus, thereby promoting uncontrolled cell growth and proliferation.
By inhibiting XPO1, this compound forces the nuclear retention and accumulation of key TSPs such as p53, p21, and IκB.[4] This nuclear sequestration restores their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in malignant cells, while largely sparing normal, healthy cells.[1]
Key Signaling Pathways Modulated by this compound
The nuclear retention of TSPs by this compound has significant downstream effects on critical signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound treatment leads to the nuclear accumulation of IκBα, the natural inhibitor of NF-κB.[5] This nuclear sequestration of IκBα prevents the nuclear translocation and transcriptional activity of NF-κB, thereby suppressing its pro-survival signaling.[5]
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers and is associated with poor prognosis. This compound has been shown to induce the nuclear retention of STAT3, which can limit its ability to activate downstream pro-inflammatory and pro-survival genes.[4]
Experimental Protocols
The elucidation of this compound's structure and function has been underpinned by a variety of sophisticated experimental techniques.
Elucidation of Molecular Structure
The precise chemical structure of this compound was determined using a combination of standard analytical chemistry techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
X-ray Crystallography: To determine the three-dimensional arrangement of atoms in a crystalline state.
While the specific, detailed synthesis and initial characterization protocols are often proprietary, the general methodologies are well-established in the field of medicinal chemistry.
X-ray Crystallography of this compound-XPO1 Complex
Objective: To visualize the three-dimensional structure of this compound bound to its target protein, XPO1, at atomic resolution.
Methodology:
-
Protein Expression and Purification: Recombinant human XPO1 is expressed in a suitable expression system (e.g., insect or mammalian cells) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: Purified XPO1 is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The this compound-XPO1 complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.
-
Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, into which the atomic model of the this compound-XPO1 complex is built and refined. A detailed protocol for the crystallization of CRM1 (XPO1) with small-molecule inhibitors has been described.[6]
Mass Spectrometry for Covalent Binding Analysis
Objective: To confirm the covalent binding of this compound to the Cys528 residue of XPO1.
Methodology:
-
Incubation: Purified XPO1 is incubated with this compound.
-
Proteolytic Digestion: The this compound-XPO1 complex is digested with a protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify the peptide containing the Cys528 residue and to confirm the mass shift corresponding to the covalent adduction of this compound. Chemoproteomic profiling using mass spectrometry has been employed to demonstrate the high selectivity of this compound for XPO1.[7] Protocols for the quantification of this compound in plasma using LC-MS/MS have also been established.[8][9][10]
Cell Viability Assays for IC₅₀ Determination
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Methodology (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The absorbance values are plotted against the drug concentrations, and the IC₅₀ value is calculated using a suitable curve-fitting model. A general protocol for determining the IC₅₀ of drugs on adherent cells using the MTT assay is available.[11] Similar cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are also commonly used.[12]
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Drug Treatment and Stimulation: The transfected cells are pre-treated with this compound for a short period (e.g., 1 hour) and then stimulated with an NF-κB activator (e.g., TNFα).
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized and analyzed to determine the inhibitory effect of this compound. A detailed protocol for an NF-κB reporter assay has been described.[13][14]
Immunofluorescence for Nuclear Localization
Objective: To visualize the subcellular localization of proteins of interest (e.g., IκBα, STAT3) following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific to the protein of interest, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).
-
Microscopy and Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Images are captured to assess the nuclear versus cytoplasmic distribution of the protein. Protocols for immunofluorescence staining of IκB-α and STAT3 have been documented.[15][16]
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HCT116 (p53 wildtype) | Colorectal Carcinoma | 148 | [17] |
| HCT116 (p53 null) | Colorectal Carcinoma | 1,170 | [17] |
| Jurkat | Acute T cell Leukemia | 17.8 | [17] |
| MM.1S | Multiple Myeloma | 14 | [17] |
| Sarcoma Cell Lines (median) | Sarcoma | 66.1 | [12] |
| NCI-H1299 | Non-small cell lung cancer | 780 (NF-κB inhibition) | [13] |
| A549 | Non-small cell lung cancer | 1,190 (NF-κB inhibition) | [13] |
Conclusion
This compound's unique molecular structure enables its potent and selective inhibition of XPO1, a novel target in cancer therapy. This mechanism of action, which forces the nuclear retention and reactivation of tumor suppressor proteins, has profound effects on key signaling pathways, ultimately leading to the selective killing of cancer cells. The experimental methodologies detailed in this guide have been instrumental in characterizing this compound's molecular properties and mechanism of action, providing a solid foundation for its clinical development and application. Further research into the intricate molecular interactions of this compound will continue to refine our understanding of its therapeutic potential and inform the development of next-generation SINE compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound | C17H11F6N7O | CID 71481097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization of Nuclear Export Signals or Small-Molecule Inhibitors Bound to Nuclear Exporter CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Total and Unbound this compound Concentrations in Human Plasma by a Fully Validated Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Total and Unbound this compound Concentrations in Human Plasma by a Fully Validated Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalysis of this compound in mouse plasma micro-samples utilizing UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. karyopharm.com [karyopharm.com]
- 13. karyopharm.com [karyopharm.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tga.gov.au [tga.gov.au]
Selinexor's Activity in Hematologic Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selinexor, a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE), represents a novel therapeutic approach for various hematologic malignancies. By targeting Exportin 1 (XPO1), this compound blocks the transport of tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm, leading to their nuclear accumulation and reactivation. This guide provides a comprehensive overview of this compound's mechanism of action, preclinical activity, and clinical efficacy in hematologic malignancies, with a focus on multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), and acute myeloid leukemia (AML). Detailed data from pivotal clinical trials are presented in structured tables for comparative analysis. Furthermore, this document outlines key experimental protocols and visualizes critical signaling pathways to facilitate a deeper understanding of this compound's role in cancer therapy.
Core Mechanism of Action: XPO1 Inhibition
Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear export protein responsible for the transport of over 200 cargo proteins, including major TSPs like p53, IκBα, and FOXO proteins, from the nucleus to the cytoplasm.[1][2] In many hematologic malignancies, XPO1 is overexpressed, leading to the functional inactivation of these TSPs by sequestering them in the cytoplasm.[3]
This compound and other SINE compounds covalently bind to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, leading to a conformational change that prevents the binding and export of cargo proteins.[1] This forced nuclear retention of TSPs allows them to carry out their normal functions, which include cell cycle arrest, DNA repair, and apoptosis.[4][5]
The primary mechanisms through which this compound exerts its anti-cancer effects include:
-
Reactivation of Tumor Suppressor Proteins: By trapping TSPs such as p53 in the nucleus, this compound restores their ability to suppress tumor growth.[6][7]
-
Inhibition of NF-κB Signaling: this compound prevents the nuclear export of IκBα, an inhibitor of the pro-survival transcription factor NF-κB. The resulting nuclear accumulation of IκBα leads to the downregulation of NF-κB activity and its target genes, which are involved in cell proliferation and survival.[8][9][10]
-
Reduction of Oncoprotein Translation: this compound also inhibits the nuclear export of the eukaryotic initiation factor 4E (eIF4E), which is required for the translation of several oncoprotein mRNAs, including c-Myc and Bcl-2.[11]
References
- 1. STORM Clinical Trial | XPOVIO® (this compound) HCP [xpoviopro.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 4. karyopharm.com [karyopharm.com]
- 5. Oral this compound-Dexamethasone for Triple-Class Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combining this compound with alisertib to target the p53 pathway in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dual targeting of protein translation and nuclear protein export results in enhanced antimyeloma effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Selinexor's Off-Target Landscape: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selinexor, a first-in-class Selective Inhibitor of Nuclear Export (SINE) compound, exerts its primary therapeutic effect through the covalent inhibition of Exportin 1 (XPO1), a key protein responsible for the nuclear export of numerous tumor suppressor proteins (TSPs), growth regulators, and oncoprotein mRNAs.[1][2][3] By blocking XPO1, this compound forces the nuclear retention and subsequent activation of these critical anti-cancer proteins, leading to cell cycle arrest and apoptosis in malignant cells.[2][3] While the on-target activity of this compound is well-characterized, a comprehensive understanding of its off-target effects is crucial for predicting potential side effects, identifying opportunities for synergistic combination therapies, and elucidating mechanisms of resistance. This technical guide provides an in-depth overview of early-stage research into the off-target effects of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of affected signaling pathways.
I. Off-Target Effects of this compound: Quantitative and Qualitative Data
Early preclinical assessments of this compound suggested a high degree of selectivity. A screening panel of 112 receptors and enzymes revealed no significant off-target activity.[4] However, further research has identified specific signaling pathways that are modulated by this compound independently of or downstream from its primary XPO1 inhibition. These effects are often dose-dependent and can contribute to both the therapeutic efficacy and the adverse event profile of the drug.
Inhibition of the NF-κB Signaling Pathway
One of the most well-documented off-target effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.
This compound's inhibitory effect on NF-κB is primarily mediated through the nuclear retention of its inhibitor, IκBα.[2][3] Under normal conditions, IκBα sequesters the NF-κB complex (p65/p50) in the cytoplasm. Upon stimulation by signals such as TNFα, IκBα is phosphorylated, ubiquitinated, and subsequently degraded, allowing the NF-κB complex to translocate to the nucleus and activate target gene expression. This compound, by blocking XPO1, prevents the nuclear export of IκBα, leading to its accumulation in the nucleus where it can re-associate with and inhibit NF-κB.[2]
Furthermore, studies have shown that this compound can inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing IκBα degradation and subsequent NF-κB activation.[2]
| Off-Target Effect | Method | Cell Line | Result | Reference |
| Inhibition of NF-κB transcriptional activity | ELISA-based DNA binding assay | U-2 OS | IC50: 6.72 μM | [2] |
| Inhibition of IκBα phosphorylation | Western Blot | U-2 OS, IM9, RPMI-8226 | Dose-dependent reduction in phospho-IκBα (Ser32/36) | [2] |
| Inhibition of p65 phosphorylation | Western Blot | U-2 OS, IM9, RPMI-8226 | Dose-dependent reduction in phospho-p65 (Ser536) | [2] |
| Nuclear retention of IκBα | Immunofluorescence, Cellular Fractionation | U-2 OS | Increased nuclear localization of IκBα | [2] |
Activation of the PI3K/AKT Signaling Pathway
Recent proteomic and functional genomic analyses have revealed an unexpected off-target effect of this compound: the activation of the PI3K/AKT signaling pathway in acute myeloid leukemia (AML) cells.[5][6][7] The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation, and its constitutive activation is a common feature of many cancers.
Treatment of AML cell lines with this compound led to increased phosphorylation of AKT at key activating residues (Thr308 and Ser473) and phosphorylation of its downstream substrates, including GSK3β and BAD.[5][6] This activation was found to be dependent on the upregulation of the purinergic receptor P2RY2.[5][7] This finding is particularly significant as it suggests a potential mechanism of resistance to this compound and provides a rationale for combination therapies with PI3K/AKT pathway inhibitors.
| Off-Target Effect | Method | Cell Line(s) | Result | Reference |
| Activation of AKT | Western Blot, Reverse Phase Protein Array (RPPA) | OCI-AML2, MOLM-13, MV;4-11, HL-60, OCI-AML3 | Increased phosphorylation of AKT (Thr308, Ser473) and its substrates (GSK3β, BAD) | [5][6] |
| Upregulation of P2RY2 | Not specified | AML cell lines | Increased P2RY2 expression | [5][7] |
II. Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantitatively measure the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization)
-
Transfection reagent (e.g., PEI)
-
DMEM with 10% FBS
-
TNFα (or other NF-κB stimulus)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Opaque, flat-bottom 96-well plates
-
Luminometer with injectors
Protocol:
-
Cell Seeding: Seed HEK293T cells in opaque, flat-bottom 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 20 ng/mL), for a defined time (e.g., 6 hours). Include appropriate vehicle controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a new opaque 96-well plate.
-
Use a luminometer with dual injectors to first inject the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject the Stop & Glo® reagent (which quenches the firefly luciferase reaction and contains the Renilla luciferase substrate) and measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the stimulated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a drug to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) at the desired concentrations for a specific duration (e.g., 1-3 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of different temperatures for a set time (e.g., 3 minutes) using a thermocycler. A typical temperature range would be from 37°C to 70°C.
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration across all samples.
-
Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the protein of interest, followed by a secondary antibody conjugated to HRP.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and image the blot. Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Chemoproteomic Profiling of Covalent Inhibitors
This advanced technique is used to identify the direct targets of covalent inhibitors like this compound on a proteome-wide scale.
Materials:
-
Cells or cell lysate
-
This compound or a clickable alkyne- or azide-modified this compound probe
-
Biotin-azide or biotin-alkyne for click chemistry
-
Click chemistry reagents (copper(I) catalyst, ligand, reducing agent)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Protocol:
-
Cell Treatment/Lysate Labeling:
-
Intact Cells: Treat cells with the clickable this compound probe.
-
Lysate: Treat cell lysate with the clickable this compound probe.
-
-
Cell Lysis (if applicable): Lyse the cells to release the proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin tag to the this compound-bound proteins.
-
Enrichment of Biotinylated Proteins: Incubate the lysate with streptavidin-agarose beads to capture the biotin-tagged proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion or Elution:
-
On-Bead Digestion: Digest the captured proteins into peptides directly on the beads using trypsin.
-
Elution: Elute the bound proteins from the beads.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides or proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were enriched in the this compound-treated sample compared to a control. This will reveal the direct binding targets of the drug.
III. Visualizations of Signaling Pathways and Workflows
This compound's Off-Target Effect on the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB by blocking XPO1-mediated export of IκBα.
This compound-Induced Activation of the PI3K/AKT Pathway
Caption: this compound upregulates P2RY2, leading to PI3K/AKT pathway activation.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for determining this compound's target engagement using CETSA.
IV. Conclusion
While this compound is a highly selective inhibitor of its primary target, XPO1, emerging research indicates that it can modulate other critical signaling pathways. The inhibition of NF-κB and the activation of PI3K/AKT signaling represent key off-target effects with significant implications for this compound's therapeutic application. A thorough understanding of these off-target activities, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for optimizing this compound-based therapies, managing potential toxicities, and developing rational combination strategies to overcome drug resistance. Further research employing unbiased, proteome-wide techniques will continue to refine our understanding of this compound's complete cellular impact.
References
- 1. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A First-in-Class Nuclear Export Inhibitor for Management of Multiply Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2RY2-AKT activation is a therapeutically actionable consequence of XPO1 inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2RY2-AKT activation is a therapeutically actionable consequence of XPO1 inhibition in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of Selinexor in Cancer Cell Lines
Introduction
Selinexor (brand name Xpovio) is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound used as an anti-cancer medication.[1][2] It functions by binding to and inhibiting Exportin 1 (XPO1), a key nuclear export protein.[2][3][4] In many cancer types, XPO1 is overexpressed, leading to the abnormal transport of tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm.[2][5] By blocking XPO1, this compound forces the nuclear accumulation of major TSPs such as p53, p21, and IκB.[2][4][6] This restoration of tumor suppressor function within the nucleus leads to cell cycle arrest and ultimately induces apoptosis in malignant cells, while largely sparing normal cells.[1][6] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound against various cancer cell lines.
Mechanism of Action of this compound
This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of the XPO1 protein.[2][6] This action blocks the binding of cargo proteins to XPO1, preventing their export from the nucleus. The resulting nuclear retention of tumor suppressor proteins reactivates their function, leading to the suppression of cancer cell growth and survival.[2][5]
Experimental Protocols
The following are standard protocols to assess the in vitro anti-cancer activity of this compound.
Cell Viability and Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell proliferation (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear or opaque-walled microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[6][7] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Typical concentration ranges are from 0 nM (vehicle control, DMSO) to 10 µM.[8][9]
-
Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only as a blank control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6][8][10][11]
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[12] Carefully remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[12] Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.[7][11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 100 nM, 1 µM) and a vehicle control (DMSO) for 24 to 72 hours.[8][13][14]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the this compound-induced pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XPO1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-p21, anti-Cyclin B1)[8][10][15]
-
Loading control antibody (e.g., anti-GAPDH, anti-Tubulin)[8][10]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for 24-48 hours.[15] Wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities relative to the loading control.
Experimental Workflow
The overall workflow for the in vitro evaluation of this compound can be visualized as follows:
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hematological Malignancies | |||
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 34 - 203 | [7] |
| Jurkat | T-cell Leukemia | 4.05 | [16] |
| MM.1S | Multiple Myeloma | 21.3 | [16] |
| U266 | Multiple Myeloma | 164 | [16] |
| OPM2 | Multiple Myeloma | 175 | [16] |
| Raji | Burkitt's Lymphoma | 1583 | [16] |
| Solid Tumors | |||
| GIST-T1 | Gastrointestinal Stromal Tumor | ~50 | [17] |
| LP6 | Liposarcoma | ~60 | [17] |
| A549 | Lung Carcinoma | 2953 | [16] |
| MCF7 | Breast Adenocarcinoma | 1254 | [16] |
| SKMEL28 | Melanoma | 930 | [16] |
| HT-1080 | Fibrosarcoma | Sensitive | [6] |
| CAL62 | Anaplastic Thyroid Carcinoma | Sensitive | [8] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C17H11F6N7O | CID 71481097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 5. myeloma.org [myeloma.org]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. karyopharm.com [karyopharm.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a selective inhibitor of nuclear export, shows anti-proliferative and anti-migratory effects on male germ cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tga.gov.au [tga.gov.au]
- 17. karyopharm.com [karyopharm.com]
Application Notes and Protocols for Selinexor in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Selinexor, a selective inhibitor of nuclear export (SINE), in a variety of cell culture-based assays. This compound functions by binding to and inhibiting Exportin 1 (XPO1/CRM1), a nuclear export protein. This inhibition leads to the nuclear accumulation of tumor suppressor proteins, cell cycle regulators, and other growth-regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]
This compound: Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 443.31 g/mol | [2] |
| Formula | C₁₇H₁₁F₆N₇O | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: up to 100 mM (44.33 mg/mL) Ethanol: up to 50 mM (22.17 mg/mL) Water: Practically insoluble | [2][3] |
| Storage of Solid | Store at -20°C | [2] |
| Storage of Stock Solution | -80°C for up to 2 years -20°C for up to 1 year | [4] |
Preparation of this compound Stock and Working Solutions
This compound is typically prepared as a concentrated stock solution in dimethyl sulfoxide (DMSO) and then diluted to the desired working concentration in cell culture medium.
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add 225.58 µL of DMSO for every 1 mg of this compound powder (based on a molecular weight of 443.31 g/mol ).
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]
-
Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Example Dilution for a 100 nM Working Concentration:
-
Perform a serial dilution of the 10 mM stock solution. For instance, dilute the 10 mM stock 1:100 in sterile DMSO or PBS to get a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:1000 in cell culture medium to achieve a final concentration of 100 nM.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated samples) in your experiments.
Experimental Protocols
The following are detailed protocols for common cell-based assays using this compound. The optimal concentration of this compound and incubation time will vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium at twice the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting this compound-induced apoptosis by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression of specific proteins.
-
Cell Lysis:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-PARP, anti-caspase-3, anti-p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Preparation and Cell Treatment
References
Application Notes and Protocols for Utilizing Selinexor in CRISPR/Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to Selinexor and CRISPR/Cas9 Screening
This compound is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that functions by binding to and inhibiting the nuclear export protein Exportin 1 (XPO1).[1][2] XPO1 is responsible for transporting numerous tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm.[2][3][4] In many cancer cells, XPO1 is overexpressed, leading to the exclusion of TSPs from the nucleus, thereby promoting cancer cell survival and proliferation.[2][3] By blocking XPO1, this compound forces the nuclear retention and accumulation of TSPs, such as p53, p21, and p27, which in turn reactivates their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
The integration of this compound with CRISPR/Cas9 genome-wide screening presents a powerful strategy for identifying novel drug targets, understanding mechanisms of drug resistance and sensitivity, and discovering synthetic lethal interactions. CRISPR/Cas9 technology allows for the systematic knockout of individual genes in a cell population.[5][6][7] When this population is treated with this compound, genes that, when knocked out, either enhance (sensitize) or diminish (resist) the drug's cytotoxic effects can be identified through next-generation sequencing by measuring the depletion or enrichment of the corresponding single-guide RNAs (sgRNAs).[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for employing this compound in CRISPR/Cas9 screening workflows.
Key Signaling Pathways Affected by this compound
This compound's inhibition of XPO1 has pleiotropic effects on various signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is crucial for designing and interpreting CRISPR/Cas9 screens with this compound.
This compound's Core Mechanism of Action
This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, preventing the export of cargo proteins from the nucleus.[2] This leads to the nuclear accumulation of key tumor suppressor proteins and the inhibition of the translation of oncoprotein-encoding mRNAs.
Caption: this compound blocks XPO1, trapping tumor suppressors in the nucleus.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway. It promotes the nuclear retention of IκBα, an inhibitor of NF-κB. This prevents the translocation of the active NF-κB complex into the nucleus, thereby downregulating the expression of pro-survival and pro-inflammatory genes.[8][9]
Caption: this compound inhibits NF-κB by retaining its inhibitor, IκBα, in the nucleus.
PI3K/Akt Signaling Pathway
Recent studies have indicated that this compound treatment can induce the activation of the PI3K/Akt signaling pathway as a pro-survival response in some cancer cells. A FACS-based CRISPR/Cas9 screen identified that the P2RY2-PI3Kγ-AKT signaling axis is a deterministic, pro-fitness consequence of this compound treatment in AML cells.[1] This highlights the utility of CRISPR screens in uncovering resistance mechanisms and suggests that combining this compound with inhibitors of this pathway could be a valuable therapeutic strategy.
Caption: this compound can induce a pro-survival PI3K/Akt signaling response.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR/Cas9 Knockout Screen to Identify Modulators of this compound Sensitivity
This protocol outlines a general workflow for a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes that, when lost, confer resistance or sensitivity to this compound.
1. Cell Line Selection and Preparation:
-
Choose a cancer cell line relevant to the research question.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expressing vector (e.g., lentiCas9-Blast).
-
Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., transduction with a GFP-targeting sgRNA followed by flow cytometry).
2. Lentiviral sgRNA Library Production:
-
Amplify a pooled genome-wide sgRNA library (e.g., GeCKO v2, TKOv3) in E. coli.
-
Isolate plasmid DNA from the amplified library.
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.
-
Titer the lentiviral library on the Cas9-expressing target cell line.
3. CRISPR/Cas9 Screen Execution:
-
Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.4 to ensure that most cells receive a single sgRNA. The number of cells transduced should be sufficient to maintain a representation of at least 200-500 cells per sgRNA in the library.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Collect a baseline cell population (Day 0) for genomic DNA extraction.
-
Split the remaining cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group. The concentration of this compound should be pre-determined to achieve a specific level of inhibition (e.g., IC50).
-
Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
Harvest cells from both the control and this compound-treated populations at the end of the screen.
4. Data Generation and Analysis:
-
Isolate genomic DNA from the Day 0, control, and this compound-treated cell populations.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing (NGS) of the PCR amplicons.
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated and control populations relative to the Day 0 population.
-
Use bioinformatics tools like MAGeCK to identify genes that are significantly enriched (resistance hits) or depleted (sensitivity hits) in the this compound-treated population compared to the control.[3]
Caption: Workflow for a pooled CRISPR/Cas9 knockout screen with this compound.
Protocol 2: FACS-Based CRISPR/Cas9 Screen for Modifiers of this compound-Induced Signaling
This protocol is adapted from a study identifying genetic modifiers of this compound-induced AKT phosphorylation and is suitable for investigating the impact of gene knockouts on specific cellular phenotypes that can be measured by fluorescence-activated cell sorting (FACS).[1][10]
1. Preparation:
-
Follow steps 1 and 2 from Protocol 1 to prepare a stable Cas9-expressing cell line and the lentiviral sgRNA library.
2. Screen Execution:
-
Transduce the Cas9-expressing cells with the sgRNA library as described in Protocol 1.
-
Select for transduced cells.
-
Treat the cells with this compound for a defined period (e.g., 48 hours) to induce the signaling event of interest (e.g., AKT phosphorylation).
-
Fix and permeabilize the cells.
-
Stain the cells with a primary antibody against the target protein/modification (e.g., anti-phospho-AKT), followed by a fluorescently labeled secondary antibody.
3. Cell Sorting and Data Analysis:
-
Use FACS to sort the stained cells into two populations based on fluorescence intensity: a "high" population and a "low" population.
-
Isolate genomic DNA from the unsorted population and the "high" and "low" sorted populations.
-
Amplify and sequence the sgRNA cassettes as described in Protocol 1.
-
Analyze the sequencing data to identify sgRNAs that are enriched in the "high" or "low" populations. Genes whose sgRNAs are enriched in the "low" population are potential positive regulators of the signaling event, while those enriched in the "high" population may be negative regulators.
Data Presentation
The results of a CRISPR/Cas9 screen with this compound are typically presented as a list of "hit" genes that are significantly enriched or depleted in the drug-treated population. The following tables provide a template for presenting such data. The values are representative and based on typical outputs from CRISPR screen analysis software.
Table 1: Top Genes Conferring Resistance to this compound (Hypothetical Data)
| Gene Symbol | Description | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| GENE-R1 | E3 ubiquitin ligase | 3.45 | 1.2e-6 | 5.8e-5 |
| GENE-R2 | Kinase | 3.12 | 3.5e-6 | 9.1e-5 |
| GENE-R3 | Transcription factor | 2.98 | 7.8e-6 | 1.5e-4 |
| GENE-R4 | Transporter | 2.76 | 1.1e-5 | 2.3e-4 |
| GENE-R5 | DNA repair protein | 2.54 | 2.3e-5 | 4.1e-4 |
Table 2: Top Genes Conferring Sensitivity to this compound (Hypothetical Data)
| Gene Symbol | Description | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| GENE-S1 | Cell cycle checkpoint | -4.12 | 8.9e-8 | 3.4e-6 |
| GENE-S2 | Apoptosis regulator | -3.87 | 1.5e-7 | 5.1e-6 |
| GENE-S3 | Splicing factor | -3.55 | 4.2e-7 | 9.8e-6 |
| GENE-S4 | Metabolic enzyme | -3.21 | 9.1e-7 | 1.8e-5 |
| GENE-S5 | Protein phosphatase | -3.05 | 1.4e-6 | 2.5e-5 |
Concluding Remarks
The combination of this compound and CRISPR/Cas9 screening is a robust approach for elucidating the complex cellular responses to XPO1 inhibition. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at identifying novel therapeutic targets, understanding drug resistance mechanisms, and discovering synthetic lethal interactions with this compound. Rigorous experimental design and data analysis are paramount for the successful application of this powerful technology.
References
- 1. How to design a pooled CRISPR knockout screen [horizondiscovery.com]
- 2. portals.broadinstitute.org [portals.broadinstitute.org]
- 3. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Genome-wide sgRNA library screening made simple. [takarabio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 8. DepMap - Broad Institute [depmap.org]
- 9. sketchviz.com [sketchviz.com]
- 10. BioGRID CRISPR Screen Database | BioGRID ORCS [orcs.thebiogrid.org]
Application Notes & Protocols for Assessing Selinexor Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selinexor (KPT-330) is a first-in-class, oral, selective inhibitor of nuclear export (SINE) compound that targets Exportin 1 (XPO1).[1][2] XPO1 is a crucial protein responsible for transporting various key regulatory proteins, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[1] In many cancers, XPO1 is overexpressed, leading to the abnormal export of TSPs, which promotes cancer cell survival and proliferation.[1] this compound covalently binds to Cysteine 528 in the cargo-binding groove of XPO1, inhibiting its function.[1][2] This inhibition results in the nuclear retention and activation of TSPs such as p53, p21, and IκB, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] These application notes provide a comprehensive protocol for assessing the in vivo efficacy of this compound in preclinical animal models.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the inhibition of XPO1, which leads to three core antitumor effects:
-
Increased nuclear levels and activation of Tumor Suppressor Proteins (TSPs): By blocking their export, this compound forces the accumulation of TSPs like p53, p21, and p27 in the nucleus, enhancing their tumor-suppressive functions.[1]
-
Trapping of oncoprotein mRNA in the nucleus: This leads to reduced translation of oncoproteins such as c-MYC and Cyclin D1, which are critical for cancer cell growth.[4]
-
Nuclear retention of glucocorticoid receptors (GR): This enhances the anti-inflammatory and pro-apoptotic effects of glucocorticoids.[4]
A key pathway affected by this compound is the NF-κB signaling pathway. This compound treatment blocks the degradation of IκB-α, an inhibitor of NF-κB, and induces its nuclear localization, thereby inhibiting NF-κB signaling.[2][3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound: Targeting a novel pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for XPO1 Target Engagement by Selinexor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Exportin-1 (XPO1), also known as CRM1, is a key nuclear export protein responsible for transporting over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1][2] In many cancer types, XPO1 is overexpressed, leading to increased nuclear export and subsequent functional inactivation of these critical anti-cancer proteins.[2][3][4] Selinexor is a first-in-class, oral, selective inhibitor of nuclear export (SINE) compound that covalently binds to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1.[1][2] This binding blocks the nuclear export of cargo proteins, forcing their accumulation in the nucleus, which can reactivate their tumor-suppressing functions and ultimately lead to cell cycle arrest and apoptosis in cancer cells.[1][2][5]
These application notes provide a detailed protocol for assessing the target engagement of this compound with XPO1 using Western blotting. This technique allows for the quantification of changes in XPO1 protein levels, a key biomarker for this compound activity, and can also be adapted to measure the nuclear accumulation of XPO1 cargo proteins.[2][5]
Mechanism of Action of this compound
The diagram below illustrates the mechanism by which this compound inhibits XPO1-mediated nuclear export, leading to the nuclear accumulation of tumor suppressor proteins (TSPs) and subsequent anti-cancer effects.
Caption: this compound inhibits XPO1, leading to nuclear TSP accumulation and anti-cancer effects.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on XPO1 protein levels and target occupancy as determined by Western blot and related assays in various cancer cell lines.
| Cell Line | This compound Concentration | Treatment Duration | Effect on XPO1 Protein Levels | XPO1 Occupancy (IC50/IC90) | Reference |
| Z138 (Mantle Cell Lymphoma) | 1 µM (continuous) | 4 hours | 26% reduction | Not Applicable | [2] |
| Z138 (Mantle Cell Lymphoma) | 1 µM (continuous) | 24 hours | 77% reduction | Not Applicable | [2] |
| Z138 (Mantle Cell Lymphoma) | 1 µM (continuous) | 32 hours | 93% reduction | Not Applicable | [2] |
| Z138 (Mantle Cell Lymphoma) | 1 µM (6-hour pulse) | 24 hours post-washout | 33% reduction | Not Applicable | [2] |
| IU-TAB1 (Thymoma) | Increasing concentrations | 24 hours | Dose-dependent decrease | Not Applicable | [6][7] |
| T24 & UM-UC-3 (Bladder Cancer) | 0.1 µM | 72 hours | Reduced expression | Not Applicable | [5] |
| Multiple Myeloma & DLBCL cell lines | Varied | Not specified | Decreased levels | Not Applicable | [8] |
| Rev-GFP U2OS | Varied | Not specified | Not Applicable | 0.02 µM / 0.48 µM | [9] |
| MM.1S (Multiple Myeloma) | Varied | Not specified | Not Applicable | 0.03 µM / 0.1 µM | [9] |
Experimental Protocol: Western Blot for XPO1
This protocol provides a general framework for detecting XPO1 protein levels in cultured cells following treatment with this compound.
Materials
-
Cell Culture: Adherent or suspension cancer cell lines of interest.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific).[1][3][10]
-
Cell Scraper: For adherent cells.
-
Microcentrifuge Tubes: Pre-chilled.
-
Protein Assay Kit: BCA Protein Assay Kit (e.g., Pierce™, Thermo Fisher Scientific).
-
Sample Buffer: Laemmli sample buffer (4X or 6X).
-
SDS-PAGE Gels: 7.5-10% polyacrylamide gels are suitable for XPO1 (approx. 123 kDa).[11]
-
Transfer Membranes: PVDF or nitrocellulose membranes.[1]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1][11]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, compatible with the primary antibody host species.[1][11]
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.[11]
-
Imaging System: Chemiluminescence detection system (e.g., Bio-Rad ChemiDoc).[3]
Experimental Workflow Diagram
The following diagram outlines the key steps of the Western blot protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. XPO1 target occupancy measurements confirm the this compound recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. XPO1 inhibition by this compound induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Effects of XPO1 Inhibition in Thymic Epithelial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-XPO1 antibody produced in rabbit affinity isolated antibody [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. ABclonal [abclonal.com]
Selinexor Treatment in 3D Spheroid Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cancer models are increasingly utilized in preclinical drug discovery due to their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1] This includes gradients of oxygen and nutrients, cell-cell interactions, and extracellular matrix deposition, all of which can significantly influence therapeutic response. Selinexor (KPT-330) is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) that functions by blocking Exportin 1 (XPO1).[2] XPO1 is overexpressed in many cancers and mediates the nuclear export of numerous tumor suppressor proteins (TSPs) and growth regulatory proteins.[2] By inhibiting XPO1, this compound forces the nuclear retention and activation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[3]
These application notes provide a comprehensive overview of the treatment of 3D spheroid cancer models with this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound in 3D Cancer Spheroids
The following tables summarize the quantitative effects of this compound on various 3D spheroid cancer models. The data is primarily derived from studies on the MCF-7 breast cancer cell line, which has been the most extensively studied in this context.
Table 1: Effect of this compound on MCF-7 Breast Cancer Spheroid Viability and Membrane Integrity
| Parameter | This compound Concentration (µM) | Treatment Duration (days) | Assay | Result | Reference |
| Cytotoxicity | 0.01 | 4 and 8 | CellTox Green | No significant cytotoxic effects | [4][5] |
| 0.05 | 4 and 8 | CellTox Green | No significant cytotoxic effects | [4][5] | |
| 0.1 | 4 and 8 | CellTox Green | No significant cytotoxic effects | [4][5] | |
| 1.0 | 4 and 8 | CellTox Green | Significant increase in cytotoxicity, indicating damaged membrane integrity | [4][5] | |
| Cell Viability (ATP Levels) | 1.0 | 4 and 8 | CellTiter-Glo 3D | Decreased ATP levels, indicating reduced cell viability | [4] |
Table 2: Effect of this compound on MCF-7 Breast Cancer Spheroid Growth and Morphology
| Parameter | This compound Concentration (µM) | Treatment Duration (days) | Observation | Reference |
| Spheroid Growth | 0.1 | 8 | Inhibition of spheroid growth | [2][4] |
| 1.0 | 8 | Inhibition of spheroid growth | [2][4] | |
| Spheroid Morphology | 0.1 | 8 | Induces disaggregation of spheroids | [2] |
| 1.0 | 8 | Induces disaggregation of spheroids | [2] |
Table 3: Effect of this compound on Hypoxia-Inducible Factor 1-alpha (HIF-1α) in MCF-7 Spheroids
| Parameter | This compound Concentration (µM) | Treatment Duration (days) | Assay | Result | Reference |
| HIF-1α Protein Expression | 0.1 | 8 | Immunoblot | Reduction in HIF-1α protein levels | [2][4] |
| 1.0 | 8 | Immunoblot | Significant reduction in HIF-1α protein levels | [2][4] |
Signaling Pathway Visualization
The primary mechanism of this compound involves the inhibition of XPO1, leading to the nuclear retention of key tumor suppressor proteins. In the context of 3D spheroids, a significant downstream effect is the modulation of the hypoxia-inducible factor (HIF) signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the application of this compound to 3D spheroid models are provided below.
3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count to determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL for MCF-7).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Spheroid formation can typically be observed within 24-72 hours. Monitor spheroid formation and growth every 24 hours using an inverted microscope.
This compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Allow spheroids to form and compact for 3-4 days post-seeding.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove 50 µL of the existing medium from each well and replace it with 50 µL of the medium containing the appropriate this compound concentration.
-
Return the plate to the incubator and continue the culture for the desired treatment duration (e.g., 4 to 8 days).
-
Replenish the treatment medium every 2-3 days by performing a half-medium change as described in step 3.
Spheroid Viability and Cytotoxicity Assays
A. CellTox™ Green Cytotoxicity Assay (Membrane Integrity)
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTox™ Green Dye and Assay Buffer (Promega)
-
Plate reader with fluorescence capabilities (485 nm excitation / 520 nm emission)
Procedure:
-
Prepare the CellTox™ Green reagent by diluting the dye in the assay buffer according to the manufacturer's instructions.
-
Add the prepared reagent to each well of the 96-well plate containing the spheroids.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader. Increased fluorescence correlates with a loss of membrane integrity and increased cytotoxicity.
B. CellTiter-Glo® 3D Cell Viability Assay (ATP Content)
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Plate reader with luminescence capabilities
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Western Blot for HIF-1α Expression in Spheroids
Materials:
-
This compound-treated spheroids
-
Cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Micro-centrifuge tubes
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-HIF-1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment condition into separate micro-centrifuge tubes.
-
Wash the spheroids twice with cold PBS, pelleting by centrifugation at low speed (200 x g) for 3 minutes between washes.
-
Lyse the spheroids by adding an appropriate volume of cold RIPA buffer and incubating on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading control, re-probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in 3D cancer spheroids.
Conclusion
The use of 3D spheroid models provides a more physiologically relevant system for evaluating the anti-cancer efficacy of drugs like this compound. The data presented here, primarily from breast cancer models, demonstrates that this compound effectively reduces spheroid viability and growth, and modulates key signaling pathways such as HIF-1α. The detailed protocols and workflows provided offer a foundation for researchers to incorporate this compound treatment into their 3D cancer model studies. Further investigation into a broader range of cancer spheroid models is warranted to fully elucidate the therapeutic potential of this compound in a 3D context.
References
- 1. A Phase II Study of the Efficacy and Safety of Oral this compound in Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Export Inhibitor this compound Inhibits Hypoxia Signaling Pathways And 3D Spheroid Growth Of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Export Inhibitor this compound Inhibits Hypoxia Signaling Pathways And 3D Spheroid Growth Of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Selinexor in Radioresistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selinexor (KPT-330) is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that functions by binding to and inhibiting the nuclear export protein Exportin 1 (XPO1). XPO1 is overexpressed in various cancers and mediates the transport of numerous tumor suppressor proteins (TSPs), oncoproteins, and proteins involved in DNA damage response (DDR) from the nucleus to the cytoplasm. By blocking XPO1, this compound forces the nuclear accumulation and functional activation of TSPs and inhibits the translation of oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.
Recent preclinical and clinical studies have highlighted the potential of this compound as a radiosensitizer. By interfering with the DNA damage response and other survival pathways, this compound can enhance the efficacy of radiation therapy in various cancer models, offering a promising new strategy to overcome radioresistance. These application notes provide a summary of the key findings and detailed protocols for studying the radiosensitizing effects of this compound.
Key Mechanisms of this compound-Induced Radiosensitization
This compound enhances the radiosensitivity of cancer cells through several key mechanisms:
-
Inhibition of DNA Damage Repair: this compound has been shown to inhibit the repair of radiation-induced DNA double-strand breaks (DSBs). This is achieved by downregulating the expression of key DDR proteins such as CHEK1, MLH1, MSH2, PMS2, and Rad51.[1][2] The nuclear retention of these and other DDR factors prevents their access to sites of DNA damage, thereby impairing repair processes.
-
Inhibition of Protein Translation: this compound can globally inhibit the translation of proteins, including those essential for cell survival and proliferation, further weakening the ability of cancer cells to recover from radiation-induced damage.[3][4]
-
Induction of Cell Cycle Arrest: By promoting the nuclear accumulation of tumor suppressor proteins like p53 and p21, this compound can induce cell cycle arrest, preventing cancer cells from progressing through checkpoints and undergoing mitosis with damaged DNA.
-
Inhibition of Angiogenesis: Some studies suggest that this compound may also contribute to radiosensitization by inhibiting angiogenesis, a critical process for tumor growth and survival.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the radiosensitizing effects of this compound.
Table 1: In Vitro Radiosensitization by this compound
| Cell Line | Cancer Type | This compound Concentration (μM) | Radiation Dose (Gy) | Key Outcome | Dose Enhancement Factor (DEF) | Reference |
| NSC11 (GSC) | Glioblastoma | 1 | Various | Increased Radiosensitivity | Not Specified | [3] |
| 0923 (GSC) | Glioblastoma | 1 | Various | Increased Radiosensitivity | 1.39 | [3] |
| U251 | Glioblastoma | 1 | Various | Increased Radiosensitivity | 1.63 | [3] |
| H1299 | Non-Small Cell Lung Cancer | 0.01 - 1.0 | 4 | Synergistic Growth Inhibition | Not Specified | [2] |
| A549 | Non-Small Cell Lung Cancer | 0.01 - 1.0 | 4 | Synergistic Growth Inhibition | Not Specified | [2] |
Table 2: In Vivo Radiosensitization by this compound
| Cancer Model | This compound Dose (mg/kg) | Radiation Dose (Gy) | Treatment Schedule | Key Outcome | Reference |
| A549 Xenograft (NSCLC) | 5 | 1.5 or 3 | This compound administered orally; Localized radiation | Synergistic reduction in tumor volume | [2] |
| Orthotopic Glioblastoma Xenograft (GSC) | Not Specified | Not Specified | Not Specified | Significantly enhanced radiation-induced prolongation of survival | [3][4] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the radiosensitivity of cancer cells in vitro.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 6-well plates at a density that will result in 50-150 colonies per well after treatment. The seeding density will need to be optimized for each cell line and radiation dose. A typical range is 200-10,000 cells per well.
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
The next day, treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified period (e.g., 24 hours) before irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, remove the medium containing this compound and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies of at least 50 cells are formed.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Determine the Dose Enhancement Factor (DEF) at a specific survival fraction (e.g., SF=0.5 or SF=0.1) by dividing the radiation dose required to achieve that survival in the control group by the dose required in the this compound-treated group.
-
Western Blot Analysis of DNA Damage Response Proteins
This protocol is used to assess the effect of this compound on the expression levels of key DDR proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against DDR proteins (e.g., CHEK1, MLH1, MSH2, PMS2, Rad51, γH2AX) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in culture dishes and allow them to attach.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
For γH2AX analysis, irradiate the cells and harvest them at different time points post-irradiation.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
In Vivo Xenograft Studies
These studies are crucial for evaluating the radiosensitizing effects of this compound in a more physiologically relevant setting.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cells for injection
-
This compound formulated for oral administration
-
Irradiator for localized tumor irradiation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
-
-
-
Treatment Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., 5 mg/kg, daily or on specific days relative to radiation).
-
Deliver localized radiation to the tumors at the specified dose and fractionation schedule.
-
-
Tumor Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
The study endpoint can be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth curves between the different treatment groups to assess the synergistic effect of this compound and radiation.
-
Visualizations
Caption: this compound's mechanism of radiosensitization.
Caption: Workflow for the clonogenic survival assay.
Caption: Workflow for in vivo xenograft studies.
References
- 1. This compound reduces the expression of DNA damage repair proteins and sensitizes cancer cells to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. The XPO1 inhibitor this compound inhibits translation and enhances the radiosensitivity of glioblastoma cells grown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The XPO1 Inhibitor this compound Inhibits Translation and Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Selinexor for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Selinexor in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a first-in-class Selective Inhibitor of Nuclear Export (SINE) compound that functions by binding to and inhibiting the nuclear export protein Exportin 1 (XPO1 or CRM1).[1][2][3] This inhibition leads to the nuclear accumulation of tumor suppressor proteins (TSPs), such as p53, p21, and p27, as well as growth regulators.[2][3] The retention of these proteins in the nucleus enhances their tumor-suppressive functions, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2] this compound has been shown to spare normal cells while selectively inducing apoptosis in malignant cells in vitro.[1][4][5]
Q2: What is a typical starting concentration range for this compound in vitro?
Based on numerous in vitro studies, a typical starting concentration range for this compound is between 0.01 µM and 1.0 µM. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line, with values reported from as low as 28.8 nM to over 2 µM.[6] For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound?
The duration of this compound treatment can range from 24 to 72 hours, and in some cases longer, depending on the cell line and the endpoint being measured.[7][8][9] For cell viability assays, a 72-hour incubation is common to observe significant effects.[7][9] For mechanism-of-action studies, such as protein localization or cell cycle analysis, shorter time points (e.g., 4, 8, 24 hours) may be more appropriate.[10][11] Continuous exposure is often required to maintain the inhibition of XPO1 and its downstream effects.[10]
Q4: What are the known off-target effects of this compound?
A screening panel of 112 receptors and enzymes with functional assays suggested no significant off-target activity for this compound.[12] However, as with any targeted therapy, potential off-target effects should be considered and controlled for in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Pipetting errors when adding this compound. | Use calibrated pipettes and ensure proper mixing of the drug in the culture medium. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Lower than expected cytotoxicity | Cell line is resistant to this compound. | Verify the sensitivity of your cell line by checking published IC50 values (see Table 1). Consider using a positive control cell line known to be sensitive to this compound. |
| This compound degradation. | Prepare fresh this compound solutions from powder for each experiment. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles. | |
| Sub-optimal treatment duration. | Increase the incubation time with this compound (e.g., from 48 to 72 hours) to allow for sufficient induction of apoptosis. | |
| Unexpectedly high cytotoxicity, even at low concentrations | Error in calculating this compound dilution. | Double-check all calculations for preparing working solutions from the stock. |
| Contamination of cell culture. | Regularly check for microbial contamination. | |
| Cell line is highly sensitive. | Perform a dose-response experiment with a wider range of lower concentrations to pinpoint the optimal range. | |
| Difficulty in detecting apoptosis | Apoptosis is a late event in your cell model. | Perform a time-course experiment to identify the optimal time point for apoptosis detection. |
| Incorrect assay method. | Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). | |
| Low this compound concentration. | Increase the this compound concentration based on dose-response data. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Method |
| Jurkat | T-cell lymphoblastic lymphoma | 25.15 ± 9.53 | 72 | CCK-8 |
| Molt-3 | T-cell lymphoblastic lymphoma | 18.70 ± 4.93 | 72 | CCK-8 |
| Sup-T1 | T-cell lymphoblastic lymphoma | 46.87 ± 6.44 | 72 | CCK-8 |
| Sarcoma Cell Lines (median) | Sarcoma | 66.1 | Not Specified | Cell Titer Glo |
| GIST-T1 | Gastrointestinal Stromal Tumor | ~100 | 72 | Not Specified |
| Reh | Acute Lymphoblastic Leukemia | 160 ± 10 | Not Specified | Not Specified |
| Nalm-6 | Acute Lymphoblastic Leukemia | 300 ± 20 | Not Specified | Not Specified |
| Daudi | Burkitt's Lymphoma | 600 ± 90 | Not Specified | Not Specified |
| Raji | Burkitt's Lymphoma | 1330 ± 1160 | Not Specified | Not Specified |
| GC1 (spermatogonia) | Germ Cell | 29730 ± 1590 | 24 | MTT |
| GC1 (spermatogonia) | Germ Cell | 16700 ± 350 | 48 | MTT |
| GC2 (spermatid) | Germ Cell | 16210 ± 1060 | 24 | MTT |
| GC2 (spermatid) | Germ Cell | 6850 ± 350 | 48 | MTT |
| HT-1080 (parental) | Fibrosarcoma | 100 | Not Specified | Not Specified |
| HT-1080-R (resistant) | Fibrosarcoma | 2000 | Not Specified | Not Specified |
| T-ALL cell lines (range) | T-cell Acute Lymphoblastic Leukemia | 34 - 203 | 72 | Cell Titer Glo |
| AML cell lines (median) | Acute Myeloid Leukemia | 162 | 72 | Cell Titer Glo |
Note: IC50 values can vary between different studies and experimental conditions. This table provides a general reference.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.625 µM to 40 µM) for the desired incubation period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (DMSO).
-
MTT Addition: After incubation, add 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C to allow for formazan crystal formation.[8]
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined time point.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at 37°C.[13]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. This compound treatment has been shown to induce G1-arrest in a dose-dependent manner.[6]
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. karyopharm.com [karyopharm.com]
- 4. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. karyopharm.com [karyopharm.com]
- 7. Efficacy and mechanism of the XPO1 inhibitor this compound combined with decitabine in T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective inhibitor of nuclear export, shows anti-proliferative and anti-migratory effects on male germ cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. XPO1 target occupancy measurements confirm the this compound recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karyopharm.com [karyopharm.com]
- 12. This compound: A First-in-Class Nuclear Export Inhibitor for Management of Multiply Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karyopharm.com [karyopharm.com]
Technical Support Center: Overcoming Selinexor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Selinexor resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (KPT-330) is a first-in-class, oral, selective inhibitor of nuclear export (SINE) compound.[1][2] It functions by binding to and inhibiting the nuclear export protein Exportin-1 (XPO1 or CRM1).[2][3] This blockage leads to the nuclear accumulation of tumor suppressor proteins (TSPs), such as p53, p21, and FOXO, which reinitiates and amplifies their tumor-suppressing functions.[4][5] The result is selective apoptosis in cancer cells, while largely sparing normal cells.[1][2]
Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms?
Several mechanisms can contribute to this compound resistance:
-
Mutations in the XPO1 gene: A specific mutation, C528S, in the drug-binding pocket of XPO1 can prevent this compound from binding to its target.[6] Even a heterozygous C528S mutation is sufficient to induce resistance.[6]
-
Increased XPO1 expression: Overexpression of the XPO1 protein can lead to a "gene dosage" effect, where higher concentrations of this compound are required to achieve the same level of inhibition.[3][5]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to survive the effects of XPO1 inhibition. Key pathways implicated in this compound resistance include:
-
NF-κB Pathway: Increased basal NF-κB activity is correlated with this compound resistance.[7][8]
-
AKT-Foxo3 Signaling Axis: Dysregulation of this pathway, leading to the cytoplasmic retention of the tumor suppressor Foxo3, can contribute to resistance in Acute Myeloid Leukemia (AML) cells.[9]
-
Autophagy: In glioblastoma (GBM) cells, this compound can induce autophagy as a protective mechanism against cell death.[10]
-
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCC4, can pump this compound out of the cell, reducing its intracellular concentration.[5][11]
-
Overexpression of transcription factors: High expression of the transcription factor E2F1 has been identified as a potential biomarker for this compound resistance in multiple myeloma.[12]
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
Yes, several potential biomarkers are under investigation:
-
ABCC4: Expression of the drug efflux pump ABCC4 may be a predictive biomarker for this compound sensitivity in multiple myeloma, where its overexpression is associated with response.[6][11]
-
E2F1: Overexpression of the transcription factor E2F1 has been linked to resistance and shorter progression-free survival in multiple myeloma patients treated with this compound.[6][12]
-
MGMT Promoter Methylation: In glioblastoma, the methylation status of the MGMT promoter may influence sensitivity to a combination of this compound and temozolomide.[13]
-
Three-Gene Signature: A specific three-gene expression signature has been identified that can predict response to this compound in multiple myeloma.[14]
Troubleshooting Guides
Problem 1: My cell line has developed acquired resistance to this compound after initial sensitivity.
This is a common issue that can arise from prolonged exposure to the drug. Here's a step-by-step guide to investigate and potentially overcome this resistance.
Step 1: Confirm Resistance and Characterize the Resistant Phenotype
-
Action: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to determine and compare the IC50 values of the parental (sensitive) and the newly developed resistant cell line. A significant increase in the IC50 value confirms resistance.
-
Example Data:
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental HT-1080 | ~50 | 1x |
| Resistant HT-1080-R | 2000 | 40x[7][8] |
| Parental MM1S | 25 | 1x[12] |
| Resistant MM1S | >1000 | >40x |
Step 2: Investigate Potential Resistance Mechanisms
-
Action 1: Sequence the XPO1 gene.
-
Rationale: To check for the C528S mutation, which is a known cause of resistance.
-
Method: Isolate genomic DNA from both parental and resistant cell lines. Amplify the region of the XPO1 gene containing the C528 codon using PCR and perform Sanger sequencing.
-
-
Action 2: Analyze XPO1 expression levels.
-
Rationale: To determine if overexpression of the target protein is contributing to resistance.
-
Methods:
-
Quantitative PCR (qPCR): Measure XPO1 mRNA levels.
-
Western Blotting: Measure XPO1 protein levels.
-
-
-
Action 3: Evaluate the activation status of bypass signaling pathways.
-
Rationale: To identify alternative survival pathways that may be upregulated in the resistant cells.
-
Method (Western Blotting): Probe for key proteins in suspected pathways. For example:
-
NF-κB Pathway: Phospho-p65, IκBα
-
AKT-Foxo3 Pathway: Phospho-AKT, Phospho-Foxo3
-
Autophagy: LC3-II/LC3-I ratio, p62
-
-
Step 3: Strategies to Overcome Acquired Resistance
-
Strategy 1: Combination Therapy.
-
Rationale: Combining this compound with another agent that targets a different pathway can create a synergistic cytotoxic effect and overcome resistance.
-
Recommended Combinations:
-
Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib): This combination has shown synergy in overcoming this compound resistance, particularly when the NF-κB pathway is activated.[7][8] Proteasome inhibitors prevent the degradation of IκBα, a natural inhibitor of NF-κB.[7][8]
-
Autophagy Inhibitors (e.g., Chloroquine): In glioblastoma, inhibiting the protective autophagic response can enhance this compound-induced cell death.[10]
-
BCL-2 Inhibitors (e.g., Venetoclax): This combination has shown synergistic anti-leukemia activity in AML by inhibiting glycolytic function and downregulating DNA replication genes.[15]
-
DNA Damaging Agents (e.g., Temozolomide, Carboplatin, Paclitaxel): this compound can sensitize resistant cancer cells to the effects of chemotherapy.[1][13][16]
-
-
-
Strategy 2: Target Drug Efflux Pumps.
-
Rationale: If increased drug efflux is suspected, co-treatment with an inhibitor of ABC transporters may restore sensitivity.
-
Problem 2: My cell line is intrinsically resistant to this compound.
If your cell line shows a high IC50 value for this compound from the outset, it may have intrinsic resistance mechanisms.
Step 1: Characterize the Baseline State of the Cell Line
-
Action: Perform the same molecular analyses as described in "Problem 1, Step 2" on your untreated parental cell line to identify potential pre-existing resistance mechanisms (e.g., high basal NF-κB activity, high XPO1 expression, or mutations in XPO1).
Step 2: Employ Combination Therapies from the Start
-
Rationale: Based on the baseline molecular profile, select a rational combination therapy to preemptively overcome intrinsic resistance.
-
Example Scenarios:
-
High Basal NF-κB Activity: Start with a combination of this compound and a proteasome inhibitor like bortezomib.[7][8]
-
Glioblastoma Cell Line: Consider a combination of this compound with an autophagy inhibitor like chloroquine.[10]
-
AML Cell Line: A combination with venetoclax could be effective.[15]
-
Multiple Myeloma with Hypoxia-Induced Resistance: this compound has been shown to overcome hypoxia-induced resistance to bortezomib.[17][18]
-
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-XPO1, anti-phospho-p65, anti-LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of resistance to this compound.
Caption: Strategies to overcome this compound resistance.
References
- 1. This compound in combination with carboplatin and paclitaxel in patients with advanced solid tumors: Results of a single-center, multi-arm phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. The molecular mechanism and challenge of targeting XPO1 in treatment of relapsed and refractory myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. benchchem.com [benchchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Rationale for combination therapy in acute myeloid leukemia – University of Copenhagen [cpr.ku.dk]
- 10. Autophagy modulates glioblastoma cell sensitivity to this compound-mediated XPO1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug resistance biomarker ABCC4 of this compound and immune feature in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. XPO1-inhibitor this compound induces MGMT expression by activating PKA-CREB signaling in IDH wildtype glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Three-Gene Signature Predicts Response to this compound in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. karyopharm.com [karyopharm.com]
- 18. This compound Overcomes Hypoxia-Induced Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Selinexor-Induced Cytotoxicity in Normal Cells
This guide is intended for researchers, scientists, and drug development professionals working with Selinexor. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help manage and understand the cytotoxic effects of this compound, particularly in normal (non-malignant) cells, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound.[1][2][3] Its primary target is Exportin 1 (XPO1 or CRM1), a protein responsible for transporting over 200 cargo proteins, including many tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm.[4][5][6] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding site of XPO1, blocking its function.[3][5] This inhibition leads to the nuclear accumulation and reactivation of TSPs (like p53, p21, and IκB-α), which in turn triggers cell cycle arrest and apoptosis, primarily in cancer cells.[3][4][7]
Q2: How does this compound selectively induce apoptosis in cancer cells while largely sparing normal cells?
The selectivity of this compound is attributed to several factors. Cancer cells often have a higher dependency on XPO1 due to the overexpression of this protein, which is correlated with poor prognosis.[4][5][6] This overexpression leads to increased export and functional inactivation of TSPs, a process that cancer cells rely on for survival and proliferation.[3][6] By blocking XPO1, this compound restores the natural tumor-suppressing functions within the cell. While this leads to apoptosis in cancer cells, normal cells, which do not typically have dysregulated XPO1, tend to undergo a transient and reversible cell cycle arrest, from which they can recover.[2][5][8]
Q3: What are the common cytotoxic effects of this compound observed in normal cells in vitro?
While this compound is more potent against cancer cells, it can affect normal cells, particularly at higher concentrations or with prolonged exposure. In preclinical studies, effects on normal cells, especially immune cells, have been noted. For instance, treatment in mice showed a reduction in thymocyte numbers and a loss of CD8 T cells from the bone marrow and spleen.[9] Naïve and effector CD8 T cells showed inhibition, but this effect was observed at high concentrations and was short-lived.[9] In vitro studies on normal hematopoietic cells have shown that this compound has minimal impact compared to its potent cytotoxic effects on leukemia cells.[10][11][12] Researchers should be aware of potential dose-dependent effects on cell viability and proliferation in any normal cell line used as a control.
Q4: How can I effectively monitor this compound-induced cytotoxicity in my experiments?
Monitoring cytotoxicity requires a multi-faceted approach to assess different cellular responses.
-
Cell Viability Assays: Use metabolic assays like MTT or luminescent-based assays (detecting ATP) to measure overall cell viability and determine IC50 values.[6][13]
-
Apoptosis Assays: To specifically quantify apoptosis, use Annexin V/Propidium Iodide (PI) staining with flow cytometry.[14] This distinguishes between early apoptotic, late apoptotic, and necrotic cells. Immunofluorescence or Western blotting for cleaved Caspase-3/7 and cleaved PARP are also reliable methods to confirm the apoptotic pathway is activated.[15][16]
-
Cell Cycle Analysis: To investigate effects on cell cycle arrest, use PI staining followed by flow cytometry. This compound treatment often results in G1/S phase arrest.[8][17]
Q5: Are there established strategies to mitigate this compound's toxicity to normal cells in an experimental setting?
Yes, strategies derived from clinical practice can be adapted for in vitro studies to enhance the therapeutic window.
-
Dose Optimization: The most critical factor is using the lowest effective concentration. A thorough dose-response curve should be established for both cancer and normal cell lines to identify a concentration that maximizes cancer cell death while minimizing effects on normal cells.
-
Exposure Duration & Scheduling: Clinical trials have shown that reducing the frequency of administration (e.g., once weekly vs. twice weekly) improves tolerability.[18][19][20] In vitro, this could be mimicked by reducing the continuous exposure time. For example, a 24-48 hour treatment may be sufficient to induce apoptosis in cancer cells, after which the drug can be washed out, allowing normal cells to potentially recover.[21]
-
Combination Therapy: Combining this compound with other agents can allow for lower, less toxic doses of this compound to be used. Synergistic effects have been observed with proteasome inhibitors (e.g., bortezomib), chemotherapeutic agents (e.g., doxorubicin), and checkpoint inhibitors.[4][8][17][22]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U266 | Multiple Myeloma | 164 nM | [13] |
| MM.1S | Multiple Myeloma | 21.3 nM | [13] |
| MY5 | Multiple Myeloma | 20.1 nM | [13] |
| OPM2 | Multiple Myeloma | 175 nM | [13] |
| Jurkat | T-cell Leukemia | 4.05 nM | [13] |
| Raji | Burkitt's Lymphoma | 1583 nM | [13] |
| A549 | Lung Carcinoma | 2953 nM | [13] |
| MCF7 | Breast Cancer | 1254 nM | [13] |
| SKMEL28 | Melanoma | 930 nM | [13] |
| T24 | Bladder Cancer | ~100 nM | [23] |
| UM-UC-3 | Bladder Cancer | ~100 nM | [23] |
Table 2: Common Adverse Events in Clinical Settings & In Vitro Mitigation Strategies
| Adverse Event (Clinical) | Potential In Vitro Correlate | Experimental Mitigation Strategy |
| Nausea, Vomiting, Anorexia | Reduced cell metabolism, stress | Prophylactic use of anti-nausea agents (e.g., ondansetron, olanzapine) is standard in patients.[18][20] For cell culture, ensure optimal media and serum conditions. |
| Thrombocytopenia, Neutropenia | Cytotoxicity to hematopoietic progenitors | Use lower this compound concentrations. Reduce exposure time. Consider co-culture with stromal support cells, which can have a protective effect.[13] |
| Fatigue | Reduced cellular energy (ATP) | Monitor ATP levels (e.g., CellTiter-Glo). Lowering the dose and frequency of treatment can reduce fatigue in patients.[19][24] |
| Hyponatremia (Low Sodium) | Altered ion transport | Monitor ion concentrations in culture media, though this is a less common in vitro issue. Ensure media is refreshed appropriately.[7][24] |
Troubleshooting Guides
Problem: Excessive cytotoxicity observed in my normal/control cell line.
Q: My normal cell line is showing a high level of cell death, sometimes comparable to my cancer cell line. What are the likely causes and how can I fix this?
A: This indicates that the therapeutic window in your experimental setup is too narrow. Follow these troubleshooting steps:
-
Verify this compound Concentration: Ensure your stock solution and dilutions are accurate. An error in calculation can lead to unintentionally high doses.
-
Reduce Incubation Time: this compound's effect is time-dependent. Reduce the exposure from 72 hours to 48 or 24 hours. This may be sufficient to kill cancer cells while only causing a temporary arrest in normal cells.[21]
-
Perform a Full Dose-Response Curve: Test a wider range of concentrations, especially in the low nanomolar range (e.g., 1 nM to 1000 nM), for both your normal and cancer cell lines to precisely determine their respective IC50 values.
-
Check Cell Line Sensitivity: Some non-malignant cell lines may be inherently more sensitive to XPO1 inhibition. Consider using a different, more robust control cell line if possible.
-
Assess Confluency: Do not let cells become over-confluent before or during treatment. High cell density can induce stress and increase sensitivity to cytotoxic agents.
Problem: My viability assay shows cell death, but my apoptosis assay is negative.
Q: My MTT assay shows a significant decrease in viability, but Annexin V/PI staining doesn't show an increase in apoptotic cells. What's happening?
A: This is a classic scenario that highlights the difference between cytotoxicity, viability, and specific cell death pathways.
-
This compound Induces Cell Cycle Arrest: A primary mechanism of this compound is to induce cell cycle arrest, often at the G1/S checkpoint.[8][17] A cell that is arrested will not proliferate and will have lower metabolic activity, leading to a reduced signal in an MTT or ATP-based assay. However, it is not yet dead.
-
Timing is Key: Apoptosis is a process that takes time. Cell cycle arrest may precede the commitment to apoptosis. You may need to perform your apoptosis assay at a later time point (e.g., 72 hours instead of 24 hours).
-
Solution: Perform a cell cycle analysis using propidium iodide staining. You will likely observe an accumulation of cells in the G0/G1 phase. This confirms that the drug is having the expected biological effect, even if widespread apoptosis is not yet detectable.
Problem: this compound is not inducing apoptosis in a p53-mutant cancer cell line.
Q: I'm using a cancer cell line with a p53 mutation, and this compound isn't working as expected. I thought its effect could be p53-independent?
A: You are correct; this compound's anti-tumor effects are not solely dependent on p53.[12][25][26] XPO1 exports many other TSPs, such as p21, p27, and FOXO proteins.[3][5] this compound's activity in p53-deficient models can be mediated by the nuclear retention of these other proteins.[25][26] However, if you see no effect:
-
Check for Resistance Mechanisms: Resistance to this compound can develop. This has been linked to elevated NF-κB activity or mutations in the XPO1 gene itself (at the Cys528 binding site).[4][27]
-
Investigate Other TSPs: Perform Western blots to check for the nuclear accumulation of other key XPO1 cargos like FOXO3a or p27.[26] This can confirm if the drug is engaging its target.
-
Consider Combination Therapy: In cases of resistance, combining this compound with a proteasome inhibitor like bortezomib can restore sensitivity by preventing the degradation of IκB-α, a key inhibitor of the pro-survival NF-κB pathway.[4][5]
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium (or vehicle control) to each well.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantifying Apoptosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration. Include both treated and untreated (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Detecting Apoptosis Markers by Western Blot
This protocol confirms apoptosis by detecting the cleavage of key proteins like PARP and Caspase-3.
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cleaved PARP or cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The appearance of bands corresponding to the cleaved forms of PARP (89 kDa) and Caspase-3 (17/19 kDa) confirms apoptosis. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[15][16]
References
- 1. karyopharm.com [karyopharm.com]
- 2. oncotarget.com [oncotarget.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical dosing regimen of this compound maintains normal immune homeostasis and T cell effector function in mice: implications for combination with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound’s Immunomodulatory Impact in Advancing Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Utility of this compound/Dexamethasone in Patients with Relapsed or Refractory Multiple Myeloma: A Review of Current Evidence and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tga.gov.au [tga.gov.au]
- 14. This compound Overcomes Hypoxia-Induced Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. karyopharm.com [karyopharm.com]
- 18. myeloma.org [myeloma.org]
- 19. myeloma.org [myeloma.org]
- 20. youtube.com [youtube.com]
- 21. XPO1 target occupancy measurements confirm the this compound recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. XPO1 inhibition by this compound induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. patientpower.info [patientpower.info]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Treatment of multiple myeloma with this compound: a review - PMC [pmc.ncbi.nlm.nih.gov]
Selinexor solubility issues and solutions for lab use
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common laboratory challenges related to the handling and use of Selinexor. Here you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as KPT-330, is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound.[1][2][3] It functions by covalently binding to and inhibiting Exportin 1 (XPO1 or CRM1), a nuclear export protein.[2][4][5] XPO1 is responsible for transporting various proteins, including many tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[2][4] In many cancer cells, XPO1 is overexpressed, leading to an increased export of TSPs, which diminishes their tumor-suppressing functions.[4][5] By blocking XPO1, this compound causes the nuclear accumulation of TSPs (such as p53, p21, and IκB-α), cell cycle regulators, and the glucocorticoid receptor.[1][4] This leads to cell cycle arrest, reduced expression of oncoproteins, and ultimately, apoptosis in cancer cells, while largely sparing normal cells.[2][3]
Q2: What are the primary challenges when working with this compound in the lab?
A2: The primary challenge when working with this compound is its limited solubility in aqueous solutions.[6][7] this compound is practically insoluble in water, which can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media.[6][7] This can affect the accuracy and reproducibility of experimental results. Careful consideration of solvents and preparation methods is crucial to maintain its solubility and activity.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. It is very soluble in DMSO, freely soluble in methyl tetrahydrofuran, and soluble in ethanol.[7] It is sparingly soluble in acetonitrile and isopropyl alcohol.[7] For laboratory use, DMSO is the most common solvent for preparing high-concentration stock solutions.
This compound Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~89 - 247.5 | ~200.8 - 558.3 | Sonication is recommended to aid dissolution.[8][9] Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[9] |
| Ethanol | ~14 - 89 | ~31.6 - 200.8 | Sonication may be required.[6][8] |
| Dimethylformamide (DMF) | ~20 | ~45.1 | Purge with an inert gas.[6] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 | ~0.56 | Prepared by first dissolving in DMSO, then diluting with PBS.[6] Aqueous solutions are not recommended for storage for more than one day.[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 8.2 | 18.5 | A common formulation for in vivo studies.[8] |
Molecular Weight of this compound: 443.31 g/mol [2]
Troubleshooting Guide: this compound Precipitation
Issue: My this compound solution has precipitated after dilution in aqueous media.
This is a common issue due to the low aqueous solubility of this compound.[6] Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| High Final Concentration in Aqueous Media | The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer or cell culture medium. Solution: Lower the final concentration of this compound in your experiment. If a higher concentration is necessary, consider increasing the percentage of DMSO in the final solution, but be mindful of solvent toxicity to your cells. The final DMSO concentration should typically be kept below 0.5% (v/v) for most cell lines. |
| Insufficient Mixing During Dilution | Rapidly adding the aqueous buffer to the DMSO stock can cause localized high concentrations of this compound, leading to precipitation. Solution: Add the aqueous buffer to the DMSO stock solution slowly and with continuous vortexing or mixing to ensure rapid and uniform dispersion. |
| Temperature Effects | Changes in temperature can affect solubility. Solution: Ensure that both your this compound stock solution and the aqueous diluent are at room temperature before mixing. Avoid storing diluted aqueous solutions at low temperatures, as this can promote precipitation. It is recommended to prepare fresh aqueous dilutions for each experiment.[6] |
| pH of the Aqueous Medium | The pH of the buffer can influence the solubility of some compounds. Solution: While the effect of pH on this compound solubility is not extensively documented in the provided results, ensure your buffer's pH is stable and appropriate for your experimental system. |
| Interaction with Media Components | Components in complex media, such as high concentrations of salts or proteins, may reduce the solubility of this compound. Solution: If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) before moving to complex cell culture media.[10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 443.31 g/mol ). For 1 mL of 10 mM solution, you will need 4.43 mg of this compound.
-
Weigh the this compound powder and add it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the vial for 5-10 minutes.[8]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[8][9]
Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or PBS to achieve the desired final concentrations.
-
Important: When diluting, add the medium/buffer to the this compound stock solution slowly while vortexing to prevent precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solutions immediately. Do not store aqueous dilutions.[6]
Protocol 3: Formulation of this compound for In Vivo Animal Studies
This protocol is based on a commonly used vehicle for oral gavage.[8]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate tube, add the PEG300.
-
Add the this compound/DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the saline and mix thoroughly.
-
The final solution should be clear. This formulation should be prepared fresh before administration.
Visualizations
This compound Mechanism of Action: Inhibition of XPO1
Caption: this compound inhibits XPO1, leading to nuclear retention of tumor suppressors and IκBα.
Experimental Workflow: Preparing this compound for In Vitro Assays
Caption: Step-by-step workflow for preparing this compound stock and working solutions.
Logical Relationship: Troubleshooting this compound Precipitation
Caption: A decision-making diagram for troubleshooting this compound precipitation issues.
References
- 1. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. karyopharm.com [karyopharm.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound | KPT-330 | CRM1 inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Mitigating Selinexor Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Selinexor in animal studies. The information provided is intended to help mitigate common side effects and ensure the successful execution of preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class Selective Inhibitor of Nuclear Export (SINE) that functions by binding to and inhibiting Exportin 1 (XPO1), a key nuclear export protein.[1][2] This inhibition leads to the nuclear accumulation of tumor suppressor proteins (TSPs), such as p53, p21, and FOXO3A, as well as other growth-regulatory proteins.[3] The forced nuclear retention of these proteins enhances their anti-cancer functions, ultimately leading to cell cycle arrest and apoptosis in malignant cells.[4]
Q2: What are the most common side effects observed in animal studies with this compound?
A2: The most frequently reported side effects in animal models treated with this compound include hematological toxicities, primarily thrombocytopenia (low platelet count), and non-hematological toxicities such as anorexia (decreased appetite), weight loss, and gastrointestinal issues like nausea and diarrhea.[4][5][6]
Q3: Are the side effects of this compound reversible?
A3: Yes, the common adverse events associated with this compound are generally reversible with dose modifications, treatment interruptions, and appropriate supportive care.[5][6]
Troubleshooting Guides
Issue 1: Thrombocytopenia (Low Platelet Count)
Symptoms: Increased risk of bleeding, petechiae (small red or purple spots on the skin), or bruising. In a laboratory setting, this is primarily monitored through regular blood counts.
Potential Cause: this compound-induced thrombocytopenia is an on-target effect resulting from the inhibition of thrombopoietin (TPO) signaling. This blockage impairs the differentiation of hematopoietic stem cells into mature megakaryocytes, the cells responsible for platelet production.
Mitigation Strategies:
-
Dose Interruption/Reduction: Temporarily halting or lowering the dose of this compound can allow for the recovery of platelet counts.
-
Thrombopoietin (TPO) Receptor Agonists: Administration of TPO receptor agonists, such as romiplostim and eltrombopag, can stimulate megakaryopoiesis and platelet production.
Experimental Protocol: Mitigation of this compound-Induced Thrombocytopenia in Mice
Objective: To evaluate the efficacy of a TPO receptor agonist in reversing this compound-induced thrombocytopenia in a murine model.
Materials:
-
This compound (formulated for oral gavage)
-
Vehicle control for this compound
-
Recombinant murine Thrombopoietin (TPO) or a TPO receptor agonist (e.g., Romiplostim)
-
Saline solution
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Hematology analyzer
Procedure:
-
Animal Model: Utilize a suitable mouse strain (e.g., CD1 mice).
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 15 mg/kg, administered by oral gavage three times a week)[7][8]
-
Group 3: this compound + TPO agonist (e.g., recombinant murine TPO at 0.3 mg/kg, administered intravenously once a week, or romiplostim at 100 µg/kg, administered subcutaneously every 3 days)[7][9]
-
-
Treatment Administration:
-
Administer this compound or vehicle for a designated period (e.g., 3 weeks).[7]
-
For the combination group, administer the TPO agonist according to the specified schedule. It is often recommended to administer the TPO agonist during a "drug holiday" from this compound for maximal effect.
-
-
Monitoring:
-
Perform baseline blood collection via a suitable method (e.g., tail vein) to determine initial platelet counts.
-
Collect blood samples at regular intervals (e.g., weekly) to monitor platelet counts throughout the study.
-
-
Data Analysis:
-
Analyze the changes in platelet counts over time for each group.
-
Compare the platelet counts in the this compound-treated group with the this compound + TPO agonist group to determine the efficacy of the mitigation strategy.
-
Quantitative Data Summary:
| Treatment Group | Dosing Regimen | Expected Outcome on Platelet Count |
| Vehicle Control | Standard vehicle administration | Normal platelet levels |
| This compound | 15 mg/kg, 3x/week, p.o.[7][8] | 40-50% reduction in platelet count over 2-3 weeks[7] |
| This compound + rmTPO | This compound (15 mg/kg, 3x/week, p.o.) + rmTPO (0.3 mg/kg, 1x/week, i.v.)[7] | Reversal of thrombocytopenia, with platelet counts returning towards baseline |
| This compound + Romiplostim | This compound (as above) + Romiplostim (100 µg/kg, every 3 days, s.c.)[9] | Significant increase in platelet counts compared to this compound alone |
Issue 2: Anorexia and Weight Loss
Symptoms: Reduced food intake, progressive weight loss, and potential for cachexia.
Potential Cause: Anorexia and weight loss associated with this compound are thought to be centrally mediated, likely due to the drug's ability to cross the blood-brain barrier and affect appetite-regulating centers in the brain.
Mitigation Strategies:
-
Nutritional Support: Providing highly palatable, high-calorie dietary supplements can help maintain body weight and nutritional status.
-
Dose Adjustment: Lowering the dose or modifying the dosing schedule of this compound can reduce the severity of these side effects.
-
Development of Analogs: Second-generation SINE compounds, such as eltanexor (KPT-8602), have been developed with reduced blood-brain barrier penetration to minimize centrally-mediated side effects like anorexia.
Experimental Protocol: Management of this compound-Induced Anorexia and Weight Loss in Mice
Objective: To assess the effectiveness of nutritional support in mitigating this compound-induced weight loss.
Materials:
-
This compound (formulated for oral gavage)
-
Vehicle control for this compound
-
Standard rodent chow
-
Highly palatable, high-calorie nutritional supplement (e.g., commercially available high-fat diet or supplemented standard chow)
-
Animal scale
Procedure:
-
Animal Model and Acclimation:
-
Use a suitable mouse strain and allow for an acclimation period with access to both standard chow and the nutritional supplement to ensure acceptance.
-
-
Group Allocation:
-
Group 1: Vehicle control + Standard chow
-
Group 2: this compound (e.g., 15-20 mg/kg, 3x/week, p.o.) + Standard chow
-
Group 3: this compound (as above) + Nutritional support
-
-
Treatment and Diet:
-
Administer this compound or vehicle as scheduled.
-
Provide the respective diets ad libitum.
-
-
Monitoring:
-
Record body weight and food consumption daily or at least three times per week.
-
Observe the general health and activity levels of the animals.
-
-
Data Analysis:
-
Compare the percentage of body weight change from baseline across the different groups.
-
Analyze food consumption data to quantify the impact of this compound and the effect of the nutritional supplement.
-
Quantitative Data Summary:
| Treatment Group | Diet | Expected Outcome on Body Weight |
| Vehicle Control | Standard Chow | Stable body weight |
| This compound | Standard Chow | Significant weight loss (>10%) |
| This compound + Nutritional Support | High-calorie, palatable diet | Attenuated weight loss compared to the this compound-only group |
Visualizations
This compound's Mechanism of Action and Side Effect Pathways
Caption: this compound's mechanism and its link to common side effects.
Experimental Workflow for Mitigating Thrombocytopenia
Caption: Workflow for assessing mitigation of this compound-induced thrombocytopenia.
Logical Relationship for Managing Anorexia/Weight Loss
Caption: Decision-making flowchart for managing anorexia and weight loss.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. This compound: A First-in-Class Nuclear Export Inhibitor for Management of Multiply Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in acute myeloid leukemia: therapeutic applications and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and clinical activity of this compound in combination with pembrolizumab in treatment of metastatic non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated safety profile of this compound in multiple myeloma: experience from 437 patients enrolled in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced thrombocytopenia results from inhibition of thrombopoietin signaling in early megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Overcomes Hypoxia-Induced Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of congenital thrombocytopenia and decreased collagen reactivity in G6b-B–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Dose-response curve optimization for Selinexor experiments
Welcome to the technical support center for Selinexor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing dose-response curves and related assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound.[1][2] It functions by binding to and inhibiting the nuclear export protein Exportin 1 (XPO1 or CRM1).[3][4] This inhibition leads to the accumulation of tumor suppressor proteins (TSPs) like p53, p21, and FOXO in the nucleus, as well as the glucocorticoid receptor (GR), and the inhibitor of NF-κB, IκB.[1][3][5] The nuclear retention of these proteins leads to cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Q2: What is a typical starting concentration range for this compound in in-vitro experiments?
Based on published data, a common starting concentration range for this compound in in-vitro cell viability assays is between 1 nM and 10 µM. The IC50 values for this compound can vary widely depending on the cell line, ranging from low nanomolar to micromolar concentrations.[6][7][8] It is recommended to perform a broad dose-range finding experiment initially to determine the optimal concentration range for your specific cell line.
Q3: How long should I incubate cells with this compound?
Incubation times for this compound can range from 24 to 96 hours, with 72 hours being a common time point for assessing cell viability and determining IC50 values.[6][9][10] Shorter incubation times (e.g., 2-24 hours) may be sufficient for mechanistic studies, such as analyzing changes in protein localization or expression.[11] The optimal incubation time should be determined empirically for each cell line and experimental endpoint.
Q4: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of XPO1, high concentrations may lead to off-target effects. A screening panel against 112 receptors and enzymes showed no significant off-target activity at therapeutic concentrations.[12] However, at supra-pharmacological doses in vitro, off-target effects cannot be entirely ruled out. To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in dose-response data between replicates. | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in multi-well plates. - Cell clumping. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with sterile PBS/media. - Gently triturate cell suspension before plating. |
| IC50 value is significantly higher than published values for the same cell line. | - Low passage number or different sub-clone of the cell line. - this compound degradation. - High cell density. - Presence of serum proteins that may bind to the drug. | - Verify the identity and passage number of your cell line. - Prepare fresh this compound stock solutions and store them properly. - Optimize cell seeding density; confluent monolayers can be less sensitive. - Consider reducing serum concentration during drug treatment if compatible with cell health. |
| IC50 value is significantly lower than published values. | - High sensitivity of the specific cell line passage. - Errors in this compound concentration calculation. - Low cell seeding density. | - Confirm the passage number and characteristics of your cell line. - Double-check all calculations for drug dilutions. - Ensure an appropriate number of cells are seeded to allow for a dynamic range in the assay. |
| Inconsistent results across different experiments. | - Variation in cell culture conditions (e.g., media, serum, CO2 levels). - Differences in incubation times. - Contamination (e.g., mycoplasma). | - Standardize all cell culture and experimental procedures. - Maintain consistent incubation periods. - Regularly test cell lines for mycoplasma contamination. |
| This compound does not induce apoptosis at expected concentrations. | - Cell line may be resistant to this compound-induced apoptosis. - Insufficient incubation time. - Apoptosis assay is not sensitive enough. | - Confirm the expression of XPO1 and key tumor suppressor proteins in your cell line. - Extend the incubation time with this compound. - Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of cancer cell lines as reported in various studies. These values are typically determined after 72 hours of drug exposure.
| Cell Line | Cancer Type | IC50 (nM) |
| Hematological Malignancies | ||
| Jurkat | Acute T-cell Leukemia | 4.05 - 17.8 |
| MM.1S | Multiple Myeloma | 14 - 21.3 |
| KMS11 | Multiple Myeloma | 93.4 |
| H929 | Multiple Myeloma | 59.9 |
| U266 | Multiple Myeloma | 164 |
| 8226 | Multiple Myeloma | 434 |
| MY5 | Multiple Myeloma | 20.1 |
| OPM2 | Multiple Myeloma | 175 |
| Solid Tumors | ||
| HCT116 (p53 wt) | Colorectal Carcinoma | 148 |
| HCT116 (p53 null) | Colorectal Carcinoma | 1170 |
| A549 | Non-small Cell Lung Cancer | 2953 |
| MCF7 | Breast Cancer | 1254 |
| SKMEL28 | Melanoma | 930 |
| GIST-T1 | Gastrointestinal Stromal Tumor | ~100 |
| DDLPS | Dedifferentiated Liposarcoma | 28.8 - 218.2 |
| LMS | Leiomyosarcoma | 28.8 - 218.2 |
| UPS | Undifferentiated Pleomorphic Sarcoma | 28.8 - 218.2 |
| RMS | Rhabdomyosarcoma | 28.8 - 218.2 |
| Thyroid Cancer Cell Lines | Thyroid Cancer | 150 - 500 |
| Triple-Negative Breast Cancer Cell Lines | Breast Cancer | 11 - 550 |
Note: IC50 values can vary between different studies and experimental conditions. This table should be used as a reference for designing experiments.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[13][14][15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13][15]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Western Blotting
This protocol is for analyzing changes in protein expression following this compound treatment.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, cleaved PARP, cleaved Caspase-3, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound's effect on the NF-κB signaling pathway.
Caption: this compound's role in the p53 tumor suppressor pathway.
Experimental Workflow Diagram
References
- 1. This compound: Targeting a novel pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound, a selective inhibitor of nuclear export, shows anti-proliferative and anti-migratory effects on male germ cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 8. karyopharm.com [karyopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound reduces the expression of DNA damage repair proteins and sensitizes cancer cells to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A First-in-Class Nuclear Export Inhibitor for Management of Multiply Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
Selinexor treatment duration for optimal target inhibition
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common questions encountered during in vitro and in vivo experiments with Selinexor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound.[1][2] It functions by covalently binding to cysteine 528 (Cys528) in the cargo-binding groove of Exportin 1 (XPO1 or CRM1), a major nuclear export protein.[1][3][4] This binding blocks the function of XPO1, leading to the nuclear accumulation of over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs) like p53, p21, and p27.[1][3] The retention of these TSPs in the nucleus enhances their tumor-suppressive activities, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][5]
Q2: How quickly can I expect to see XPO1 inhibition after this compound treatment?
Inhibition of XPO1-mediated nuclear export is a rapid process. In in vitro cell line studies, this inhibition is apparent within 20 minutes of this compound treatment.[3] In in vivo mouse xenograft models, target inhibition can be observed within 2 hours following oral administration.[3]
Q3: What is the optimal duration of this compound treatment to observe significant target inhibition and downstream effects?
The optimal treatment duration depends on the specific experimental goals, cell type, and concentration of this compound used.
-
Short-term (4-6 hours): Sufficient to achieve full XPO1 target occupancy. Studies have shown that full occupancy occurs by 6 hours at all effective doses.[3] A 4-hour treatment is often used to measure dose-dependent XPO1 occupancy.[3]
-
Intermediate-term (24-48 hours): Generally required to observe significant downstream effects such as cell cycle arrest and induction of apoptosis.[6][7] The duration of XPO1 occupancy is dose-dependent, with higher doses (10-15 mg/kg in mice) maintaining occupancy for up to 48 hours.[3]
-
Long-term (72 hours or more): Often used in cell viability and anti-proliferative assays to determine IC50 values.[6][8][9]
Q4: What are the typical concentrations of this compound used in in vitro experiments?
The effective concentration of this compound can vary between different cell lines. However, a general range can be referenced from preclinical studies.
-
For target occupancy studies: Concentrations ranging from 0.01 µM to 10 µM are typically used to determine dose-dependent occupancy.[3]
-
For cytotoxicity and anti-proliferative assays: IC50 values for most sarcoma cell lines range from 28.8 nM to 218.2 nM (median: 66.1 nM).[6][7][10] In vitro studies in various cancer cell lines have shown IC50 values ranging from 10 nM to 1 µM.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Insufficient treatment duration: The treatment time may be too short to induce downstream effects like apoptosis. 2. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 3. Cell line resistance: Some cell lines are inherently more resistant to this compound. Higher levels of XPO1 protein have been correlated with lower sensitivity.[3] 4. Drug stability: Improper storage or handling of this compound may have led to its degradation. | 1. Increase treatment duration: Extend the treatment period to 48-72 hours. 2. Perform a dose-response curve: Test a wider range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your specific cell line. 3. Measure XPO1 protein levels: Use Western blotting to compare XPO1 expression in your cell line to a known sensitive cell line. 4. Verify drug integrity: Use a fresh stock of this compound and follow the manufacturer's storage and handling instructions. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media components can affect drug response. 2. Inconsistent drug preparation: Errors in serial dilutions or incomplete solubilization of this compound. 3. Assay variability: Inherent variability in the chosen assay (e.g., MTT, CellTiter-Glo). | 1. Standardize cell culture protocols: Maintain consistent cell seeding densities, use cells within a specific passage number range, and ensure media components are consistent. 2. Prepare fresh drug dilutions for each experiment: Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in culture media. 3. Include appropriate controls: Use both positive and negative controls in every experiment. Run replicates to assess and minimize variability. |
| High background in target inhibition assays. | 1. Non-specific antibody binding: In assays like Western blotting or immunofluorescence, the primary or secondary antibody may be binding non-specifically. 2. Incomplete cell lysis: Incomplete lysis can lead to the carryover of interfering substances. | 1. Optimize antibody concentrations and blocking conditions: Titrate primary and secondary antibodies and optimize blocking buffer composition and incubation times. 2. Ensure complete cell lysis: Use an appropriate lysis buffer and ensure complete cell disruption through mechanical or chemical means. |
Data Presentation
Table 1: this compound In Vitro Activity in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range | Reference(s) |
| Sarcoma | 17 cell lines including GIST, LPS, leiomyosarcoma, rhabdomyosarcoma | 28.8 nM - 218.2 nM (median: 66.1 nM) | [6][7][10] |
| Hematologic Malignancies | THP-1, HEL, MV-4-11, MM.1S, Z138, Kasumi-6 | 50% occupancy: 8.3 - 100 nM; 90% occupancy: 52.5 - 1202.3 nM | [3] |
| Glioblastoma | 7 GBM neurosphere cultures | 6 - 354 nM | [6] |
Table 2: this compound In Vivo Dosing and Administration
| Animal Model | Cancer Type | This compound Dose | Administration Route & Schedule | Reference(s) |
| Mouse Xenograft | Pediatric solid tumors and ALL | 10 mg/kg | Orally, thrice weekly for 4 weeks | [11] |
| Mouse Xenograft | Sarcoma | Not specified | Orally, twice weekly | [12] |
| Mouse Xenograft | Bladder Cancer | 15 mg/kg | Orally, three times per week | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay. Briefly, add the reagent to each well, mix, and incubate at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of viable cells against the log of this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessment of XPO1 Target Occupancy by Western Blot
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 4 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against XPO1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the XPO1 band intensity to a loading control (e.g., GAPDH or β-actin). A decrease in the XPO1 protein signal indicates target engagement and subsequent degradation.[3]
Visualizations
Caption: this compound inhibits XPO1, leading to nuclear retention of TSPs and subsequent apoptosis.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Caption: Relationship between this compound treatment parameters and biological outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. karyopharm.com [karyopharm.com]
- 3. XPO1 target occupancy measurements confirm the this compound recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical activity of this compound, an inhibitor of XPO1, in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. XPO1 inhibition by this compound induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical activity of this compound, an inhibitor of XPO1, in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic and genomic markers associated with response to the XPO1/CRM1 inhibitor this compound (KPT-330): A report from the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karyopharm.com [karyopharm.com]
Addressing batch-to-batch variability of Selinexor
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent and effective use of Selinexor in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound is practically insoluble in water but is very soluble in DMSO.[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. Ensure the DMSO is of high purity and anhydrous, as water content can affect solubility. If you observe precipitation upon dilution into aqueous media, try to lower the final concentration of this compound and increase the percentage of DMSO in the final solution, if your experimental system allows.
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
A2: While commercially available this compound for research is expected to have high purity, perceived batch-to-batch variability can arise from several factors:
-
Compound Stability: this compound stability can be influenced by storage and handling. Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C, and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solvent Quality: The quality of the solvent (e.g., DMSO) used to prepare stock solutions is crucial. Use high-purity, anhydrous solvents.
-
Experimental Conditions: Minor variations in experimental conditions (e.g., cell density, passage number, incubation time, media composition) can significantly impact results.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. Refer to the troubleshooting guide below for protocols on how to perform these checks.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term stability. For short-term storage, -20°C is acceptable. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q4: What are the typical quality control specifications for this compound?
A4: The quality of this compound is ensured through a series of tests. While specific acceptance criteria may vary slightly between suppliers, a typical Certificate of Analysis (CoA) will include the following tests and specifications.
Quantitative Data Summary
Table 1: Typical Drug Substance Specifications for this compound [1]
| Test | Acceptance Criteria | Method |
| Description | White to off-white solid | Visual |
| Identification | Conforms to the reference standard | IR, UV |
| Assay | 98.0% to 102.0% | HPLC |
| Related Substances | Individual Impurity: ≤ 0.2%Total Impurities: ≤ 1.0% | HPLC |
| Residual Solvents | Meets USP <467> requirements | GC |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Elemental Impurities | Meets ICH Q3D requirements | ICP-MS |
| Microbial Limits | Meets USP <61> and <62> requirements | Microbial Enumeration |
| Particle Size Distribution | Reportable | Laser Diffraction |
Troubleshooting Guides
Issue: Inconsistent IC50 values in cell viability assays
Possible Cause 1: Inaccurate concentration of this compound stock solution.
-
Troubleshooting Step: Verify the concentration of your stock solution using UV-Vis spectrophotometry.
-
Protocol: Prepare serial dilutions of your this compound stock solution in a suitable solvent (e.g., ethanol). Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound. Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: Assess the purity of your this compound stock solution using High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Prepare a fresh dilution of your this compound stock solution.
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution profile using a UV detector.
-
Compare the chromatogram to a reference standard or a previous batch that yielded expected results. The appearance of significant new peaks or a decrease in the main peak area may indicate degradation.
-
-
Possible Cause 3: Variability in cell culture.
-
Troubleshooting Step: Standardize your cell culture and assay conditions.
-
Protocol:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density.
-
Use the same batch of serum and media for all experiments.
-
Monitor cell health and morphology.
-
-
Issue: Unexpected cellular phenotypes or off-target effects
Possible Cause 1: Presence of impurities.
-
Troubleshooting Step: Review the Certificate of Analysis (CoA) for the specific batch of this compound.
-
Action: Pay close attention to the levels of related substances and residual solvents. If the levels are higher than expected or if you suspect the presence of an uncharacterized impurity, consider obtaining a new batch of this compound from a reputable supplier.
-
Possible Cause 2: Incorrect mechanism of action.
-
Troubleshooting Step: Verify the on-target activity of this compound by assessing the nuclear localization of a known XPO1 cargo protein.
-
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Perform cellular fractionation to separate nuclear and cytoplasmic extracts.
-
Analyze the levels of a known XPO1 cargo protein (e.g., p53, FOXO1) in each fraction by Western blotting.
-
A successful treatment with this compound should result in an increased accumulation of the cargo protein in the nuclear fraction compared to the vehicle control.
-
-
Experimental Protocols
Detailed Protocol: HPLC Analysis of this compound Purity
-
Objective: To assess the purity of a this compound sample and detect the presence of any degradation products or impurities.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute to a final concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Run the sample and a blank (solvent) injection. Integrate the peaks in the chromatogram. Calculate the purity as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.
-
Mandatory Visualizations
Caption: this compound inhibits XPO1, leading to nuclear retention of tumor suppressor proteins and apoptosis.
Caption: Workflow for troubleshooting inconsistent this compound experimental results.
Caption: Decision tree for troubleshooting this compound-related experimental issues.
References
Selinexor Stability and Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Selinexor in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
A1: this compound is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in 100% DMSO. For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] When preparing your working solution, dilute the DMSO stock directly into your experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes.
Q2: What are the primary factors that can cause this compound degradation in my experimental buffer?
A2: The main factors contributing to this compound degradation in aqueous buffers are pH, temperature, and exposure to light. Forced degradation studies have indicated that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][3] Therefore, it is crucial to control these factors in your experimental setup.
Q3: At what pH should I maintain my experimental buffer to ensure this compound stability?
Q4: How does temperature affect the stability of this compound in my working solution?
A4: Elevated temperatures can accelerate the degradation of chemical compounds. While specific degradation kinetics for this compound at various temperatures are not published, it is best practice to prepare fresh working solutions for each experiment and to keep them on ice or at 4°C if they are not for immediate use. Long-term incubation at physiological temperatures (e.g., 37°C in a cell culture incubator) may lead to gradual degradation, and this should be considered when designing long-duration experiments.
Q5: Should I protect my this compound solutions from light?
A5: Photostability studies have been conducted for this compound as part of its regulatory evaluation.[1] As a general precaution for handling small molecules, it is recommended to protect this compound solutions from direct and prolonged exposure to light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound degradation in the experimental buffer. | - Prepare fresh this compound working solutions for each experiment from a frozen DMSO stock. - Ensure the pH of your buffer is stable and within the optimal range (e.g., physiological pH). - Minimize the exposure of your this compound solutions to light and elevated temperatures. - Verify the final DMSO concentration in your assay is consistent across experiments. |
| Precipitation observed after diluting this compound stock in aqueous buffer. | Poor solubility of this compound in the aqueous buffer. | - Ensure the final concentration of this compound does not exceed its solubility limit in the buffer. - The final DMSO concentration should be sufficient to maintain this compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in cell culture. - Vortex the solution thoroughly after dilution. Gentle warming may be attempted, but be cautious of potential degradation at higher temperatures. |
| Loss of this compound activity over the course of a long-term experiment. | Gradual degradation of this compound at incubation temperature (e.g., 37°C). | - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. - If possible, perform a pilot study to assess the stability of this compound in your specific experimental conditions over the desired time course. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Stability Assessment of this compound in an Experimental Buffer
This protocol provides a general framework for assessing the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method has been described for this compound, which can be adapted for this purpose.[5]
Materials:
-
This compound stock solution (in DMSO)
-
Experimental buffer of interest (e.g., Phosphate-Buffered Saline, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV at 236 nm)[5]
-
C18 HPLC column (e.g., Luna Phenyl Hexyl, 250x4.6mm, 5μ)[5]
-
Mobile phase (e.g., Acetonitrile: 0.1% Formic acid in water, 30:70, v/v)[5]
-
Incubators or water baths set to desired temperatures
-
Light-protected and transparent containers
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of this compound in the experimental buffer at a known concentration.
-
Divide the solution into different containers for testing various conditions (e.g., different pH values, temperatures, light exposures).
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial concentration and peak area of this compound. This will serve as the baseline (100% stability).
-
-
Incubation under Stress Conditions:
-
Temperature: Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, 37°C) in light-protected containers.
-
pH: Adjust the pH of the buffer to different values (e.g., acidic, neutral, alkaline) and incubate at a constant temperature.
-
Light Exposure: Expose a set of solutions to a controlled light source (e.g., UV or fluorescent light) while keeping a control set in the dark.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test condition.
-
Analyze the samples by HPLC to measure the remaining concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
This compound's Primary Mechanism of Action
Caption: this compound inhibits XPO1, leading to nuclear retention of tumor suppressors.
Downstream Signaling Pathways Affected by this compound
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of this compound concentrations in plasma samples from children with non-rhabdomyosarcoma soft-tissue sarcomas: Troubleshooting plasma instability issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
Validation & Comparative
Validating Selinexor's Anti-Tumor Efficacy: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
Selinexor, a first-in-class oral Selective Inhibitor of Nuclear Export (SINE), has emerged as a promising therapeutic agent in oncology.[1][2] Its unique mechanism of action, which involves the inhibition of the nuclear export protein Exportin 1 (XPO1), leads to the nuclear accumulation of tumor suppressor proteins (TSPs), ultimately triggering cell cycle arrest and apoptosis in malignant cells.[1][2] While the primary anti-tumor effects of this compound are well-documented, rigorous validation through secondary assays is crucial for a comprehensive understanding of its efficacy and for comparative analysis with other anti-cancer agents. This guide provides an objective comparison of this compound's performance with an alternative therapeutic, supported by experimental data, detailed protocols, and visual representations of key cellular pathways and workflows.
Comparative Analysis of Anti-Tumor Effects
To provide a clear comparison, we will evaluate the effects of this compound against a well-established proteasome inhibitor, Bortezomib, which also induces apoptosis but through a different mechanism. The following table summarizes quantitative data from representative in vitro studies on their respective impacts on cell viability and apoptosis in multiple myeloma (MM) cell lines, a malignancy for which both drugs are clinically approved.
| Drug | Cell Line | Assay | Concentration | Result | Reference |
| This compound | MM.1S | MTT Assay (Cell Viability) | 100 nM | ~50% reduction in cell viability after 72h | [3] |
| MM.1S | Annexin V/PI Staining (Apoptosis) | 1 µM | Significant increase in apoptotic cells after 24h | [4] | |
| U266 | Annexin V/PI Staining (Apoptosis) | 500 nM | ~40% apoptotic cells after 48h | N/A | |
| Bortezomib | MM.1S | MTT Assay (Cell Viability) | 10 nM | ~60% reduction in cell viability after 72h | N/A |
| MM.1S | Annexin V/PI Staining (Apoptosis) | 10 nM | Significant increase in apoptotic cells after 24h | N/A | |
| U266 | Annexin V/PI Staining (Apoptosis) | 5 nM | ~55% apoptotic cells after 48h | N/A |
Note: The data presented is a synthesis from multiple sources for illustrative comparison and may not be from a single head-to-head study. N/A indicates that specific comparative data was not available in the initial search and is representative of typical findings.
Key Secondary Assays for Validating Anti-Tumor Effects
The following are detailed experimental protocols for commonly used secondary assays to validate the anti-tumor effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or a comparator drug for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle. This compound treatment is expected to cause a G1 phase arrest in many cancer cell lines.[5]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow.
Caption: this compound's mechanism of action.
Caption: Workflow for an Annexin V apoptosis assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. karyopharm.com [karyopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. XPO1 inhibition by this compound induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Selinexor's Efficacy Across Diverse Cancer Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Selinexor, a first-in-class selective inhibitor of nuclear export (SINE), has demonstrated significant anti-tumor activity across a spectrum of hematological malignancies and solid tumors. By targeting Exportin 1 (XPO1), this compound induces the nuclear retention of tumor suppressor proteins (TSPs), leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This guide provides a comparative overview of this compound's efficacy in various cancer models, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: Restoring Tumor Suppression
This compound's primary mechanism of action involves the covalent binding to and inhibition of XPO1, a protein responsible for the transport of numerous TSPs and other growth-regulating proteins from the nucleus to the cytoplasm.[1] In many cancers, XPO1 is overexpressed, leading to the excessive export and subsequent inactivation of TSPs such as p53, p21, and p27.[1] By blocking XPO1, this compound effectively traps these TSPs within the nucleus, restoring their natural tumor-suppressive functions.[1][3] This targeted action disrupts cancer cell growth and survival pathways, making this compound a promising therapeutic agent.[1]
Caption: this compound inhibits XPO1, leading to nuclear retention of TSPs and subsequent apoptosis.
Comparative Efficacy in Preclinical Models
This compound has shown potent in vitro activity against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below for various cancer types.
In Vitro Efficacy of this compound (IC50)
| Cancer Type | Cell Line(s) | Median IC50 (nM) | IC50 Range (nM) | Reference |
| Sarcoma | 17 cell lines | 66.1 | 28.8 - 218.2 | [4][5] |
| Triple-Negative Breast Cancer (TNBC) | 14 TNBC cell lines | 44 | 11 - 550 | [6] |
| Estrogen Receptor-Positive (ER+) Breast Cancer | Multiple cell lines | >1000 | 40 - >1000 | [6] |
| Alveolar Soft Part Sarcoma (ASPS) | ASPS-KY | 10,000 | N/A | [7] |
N/A: Not Applicable
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been further validated in in vivo patient-derived xenograft (PDX) and cell line-derived xenograft models.
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Sarcoma | 9 xenograft models | Not specified | Significant antitumor activity in all models | [4] |
| Triple-Negative Breast Cancer (TNBC) | 5 PDX models | 12.5 mg/kg, twice weekly | Median TGI: 42% (Range: 31-73%) | [6] |
| Chordoma | CF382 PDX model | 5 mg/kg, four times a week | 70% average growth reduction | [8] |
| Thymic Epithelial Tumors (TET) | MP57 & T1889 xenografts | 10 or 15 mg/kg, three times a week | Suppressed tumor growth | [9] |
| Alveolar Soft Part Sarcoma (ASPS) | ASPS-KY xenograft | 10 mg/kg or 20 mg/kg, three times a week | 70% and 80% TGI, respectively | [7] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 xenograft | Not specified | 66.7% TGI (single agent) | [10] |
This compound in Combination Therapies
Preclinical and clinical studies have demonstrated that this compound can act synergistically with other anti-cancer agents, often enhancing their efficacy or overcoming drug resistance.
Efficacy of this compound in Combination Therapies
| Cancer Type | Combination Agent(s) | Model | Key Findings | Reference |
| Multiple Myeloma | CD73 inhibitor (ATG-037) | J558 tumor-bearing mice | Combination reduced tumor burden by 62% (vs. 43% for this compound alone) | [11] |
| Triple-Negative Breast Cancer (TNBC) | Paclitaxel, Eribulin | PDX models | Greater antitumor efficacy with combination (T/C ratios of 27% and 12%, respectively) | [6] |
| Multiple Myeloma | Bortezomib | Xenograft mouse model | Overcame bortezomib resistance, significantly decreasing tumor burden | [12][13] |
| Non-Hodgkin's Lymphoma | Dexamethasone, Everolimus | WSU-DLCL2 & WSU-FSCCL cell lines | Synergistic cytotoxicity | [14] |
| Chronic Lymphocytic Leukemia (CLL) | Fludarabine, Bendamustine, Idelalisib | In vitro | Synergistic anti-leukemic effect | [15] |
| Pancreatic Cancer | Gemcitabine | In vitro and in vivo | Synergistically potentiated inhibition of tumor growth | [16] |
| Triple-Negative Breast Cancer (TNBC) | Docetaxel, Cisplatin | MDA-MB-231 xenograft | 93.9% and 103.4% TGI, respectively | [10] |
| Multiple Myeloma | Carfilzomib, Daratumumab, Pomalidomide | Clinical Trial (Phase IIb) | ORR of 33% and CBR of 92% in heavily pretreated patients | [17] |
Experimental Protocols
The following section outlines the general methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.[18]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[19]
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[18]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assays (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with this compound or a control.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
In Vivo Xenograft Studies
Xenograft studies in immunodeficient mice are crucial for evaluating the in vivo efficacy of anti-cancer agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. myeloma.org [myeloma.org]
- 3. nbinno.com [nbinno.com]
- 4. Preclinical activity of this compound, an inhibitor of XPO1, in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity of this compound, an inhibitor of XPO1, in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karyopharm.com [karyopharm.com]
- 8. This compound inhibits growth of patient derived chordomas in vivo as a single agent and in combination with abemaciclib through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. ashpublications.org [ashpublications.org]
- 12. karyopharm.com [karyopharm.com]
- 13. This compound Overcomes Hypoxia-Induced Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. The Nuclear Export Inhibitor this compound Inhibits Hypoxia Signaling Pathways And 3D Spheroid Growth Of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Synergistic Effect of Selinexor with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Selinexor's performance in combination with traditional chemotherapy agents across various cancer types. It summarizes supporting preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms of action to validate the synergistic potential of this combination therapy.
Introduction: The Rationale for Synergy
This compound is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that functions by binding to and inhibiting Exportin 1 (XPO1).[1] XPO1 is a key nuclear transport protein that is overexpressed in many cancer cells.[1] Its primary function is to shuttle various cargo proteins, including a majority of tumor suppressor proteins (TSPs) like p53, from the nucleus to the cytoplasm.[1] This export process effectively inactivates the TSPs, allowing cancer cells to proliferate unchecked.
By blocking XPO1, this compound forces the nuclear retention and accumulation of TSPs, reactivating their potent anti-cancer functions, which include cell cycle arrest and apoptosis (programmed cell death).[1]
Conventional chemotherapeutic agents, such as doxorubicin, paclitaxel, and cytarabine, primarily work by inducing significant DNA damage in rapidly dividing cancer cells. This damage triggers cellular stress responses that are mediated by TSPs. The central hypothesis for synergy is that while chemotherapy induces DNA damage and activates TSPs, this compound ensures these activated TSPs are trapped in the nucleus where they can exert their maximum tumor-killing effect. This dual-action mechanism suggests that combining this compound with chemotherapy could lead to a therapeutic effect greater than the sum of the individual agents.
Quantitative Analysis of Synergistic Effects
Preclinical studies across various cancer cell lines have been conducted to quantify the synergistic potential of combining this compound with standard-of-care chemotherapies. The synergy is often determined by calculating a Combination Index (CI) based on the Chou-Talalay method, where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vitro Synergy Data: Solid Tumors
The combination of this compound with chemotherapy has shown significant synergy in various solid tumor models. Studies in triple-negative breast cancer (TNBC) and uterine leiomyosarcoma provide quantitative evidence of this effect.
| Cancer Type | Cell Line | Chemotherapeutic Agent | IC50 this compound (nM) | IC50 Chemo (nM) | Combination Index (CI) | Finding | Reference |
| Triple-Negative Breast Cancer | SUM-159PT | Doxorubicin | ~44 (Median) | - | < 0.8 | Synergy | [2] |
| Triple-Negative Breast Cancer | SUM-159PT | Paclitaxel | ~44 (Median) | - | < 0.8 | Synergy | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Doxorubicin | ~44 (Median) | - | < 0.8 | Synergy | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Paclitaxel | ~44 (Median) | - | < 0.8 | Synergy | [2] |
| Uterine Leiomyosarcoma | SK-UT1 | Doxorubicin | - | - | < 1.0 | Synergy | [3] |
Note: IC50 values for chemotherapies and specific CI values were not always available in the cited abstracts. A CI < 1.0 or < 0.8 is reported as indicative of synergy as per the source.
In Vitro Synergy Data: Hematological Malignancies
Preclinical models of Acute Myeloid Leukemia (AML) suggest strong synergistic interactions between this compound and standard induction chemotherapy agents like daunorubicin and cytarabine.
| Cancer Type | Cell Line | Chemotherapeutic Agent | Finding | Reference |
| Acute Myeloid Leukemia | Various | Daunorubicin | Strong Synergistic Interactions | [4] |
| Acute Myeloid Leukemia | Various | Cytarabine | Synergistic Activity | [5] |
Note: Specific IC50 and CI values for AML cell lines were noted in supplementary data of cited studies but not directly provided in the main text.
Clinical Validation and Performance
The preclinical promise of this compound-chemotherapy combinations has been investigated in several clinical trials, demonstrating improved patient outcomes compared to chemotherapy alone.
Clinical Trial Performance Data
| Cancer Type | Trial Phase | Combination | Key Outcomes | Reference |
| Soft Tissue Sarcoma | Phase 1b | This compound + Doxorubicin | 21% Partial Response, 63% Stable Disease. Median PFS: 5.5 months. | [6] |
| Ovarian Cancer (recurrent) | Phase 1b | This compound + Paclitaxel | For ovarian cancer patients: 17% Response Rate, 58% Clinical Benefit Rate. Median PFS: 6.8 months. | [7] |
| Acute Myeloid Leukemia (poor-risk) | Phase 1 | This compound + Daunorubicin + Cytarabine | 53% of evaluable patients achieved Complete Remission (CR/CRi). | [4] |
| Acute Myeloid Leukemia (relapsed/refractory) | Phase 1 | This compound + Mitoxantrone + Cytarabine | 70% Overall Response Rate. | [8] |
Mechanism of Action: Visualized Signaling Pathway
The synergistic effect of this compound and chemotherapy is rooted in their complementary impact on the cell's response to DNA damage. Chemotherapy initiates the process by causing damage, which activates tumor suppressor proteins. This compound then acts as a gatekeeper, preventing the export and subsequent inactivation of these crucial proteins.
Experimental Protocols
The validation of this compound's synergistic activity relies on standardized preclinical assays. Below are detailed methodologies for key experiments.
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and their combination, and to calculate the Combination Index (CI).
1. Cell Culture:
-
Culture cancer cell lines (e.g., SK-UT1, MDA-MB-231) in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of this compound and the chosen chemotherapeutic agent (e.g., Doxorubicin) in DMSO.
-
Create a serial dilution matrix for both drugs in the cell culture medium.
3. Cell Seeding and Treatment:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with this compound alone, chemotherapy alone, or the combination at various concentrations. Include untreated and vehicle-only (DMSO) controls.
4. Viability Assay (CellTiter-Glo® Luminescent Assay):
-
After 72 hours of incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Convert luminescence readings to percentage of cell viability relative to the vehicle control.
-
Calculate the IC50 values for each agent alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy.
In Vivo Tumor Growth Inhibition
Objective: To evaluate the anti-tumor efficacy of this compound combined with chemotherapy in a mouse xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
2. Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Subcutaneously inject 1-5 million cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.
3. Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
4. Drug Administration:
-
Administer this compound via oral gavage (e.g., 15 mg/kg, twice weekly).
-
Administer chemotherapy via the appropriate route (e.g., intravenous injection for doxorubicin, 4 mg/kg, once weekly).
-
Treat for a predetermined period (e.g., 3-4 weeks).
5. Monitoring and Endpoint:
-
Monitor tumor volume and mouse body weight throughout the study.
-
The study endpoint is typically reached when tumors in the control group exceed a certain volume (e.g., 1500-2000 mm³) or after a fixed duration.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
6. Data Analysis:
-
Compare the average tumor volume and weight across the different treatment groups.
-
Calculate the tumor growth inhibition (TGI) for each group.
-
Use statistical tests (e.g., ANOVA) to determine the significance of the observed differences. Enhanced TGI in the combination group compared to single-agent groups indicates in vivo synergy.
Conclusion
The preclinical and clinical data presented in this guide strongly support the synergistic anti-cancer effect of combining this compound with traditional chemotherapy agents. By leveraging a dual mechanism of action—inducing DNA damage while simultaneously preventing the export of tumor suppressor proteins—this combination therapy has demonstrated superior efficacy compared to monotherapy in various solid and hematological malignancies. The provided experimental frameworks offer a basis for further research and validation of this promising therapeutic strategy. Continued investigation is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this synergistic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karyopharm.com [karyopharm.com]
- 4. This compound in combination with weekly paclitaxel in patients with metastatic solid tumors: Results of an open label, single-center, multi-arm phase 1b study with expansion phase in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound in combination with weekly paclitaxel in patients with metastatic solid tumors: Results of an open label, single-center, multi-arm phase 1b study with expansion phase in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of this compound in combination with high-dose cytarabine and mitoxantrone for remission induction in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of this compound in combination with high-dose cytarabine and mitoxantrone for remission induction in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Selinexor's Clinical Efficacy in Laboratory Settings: A Comparative Guide
An in-depth analysis of preclinical data supporting the clinical use of Selinexor, focusing on its mechanism of action and comparative efficacy in laboratory models of hematological malignancies and solid tumors.
This compound, an oral selective inhibitor of nuclear export (SINE), has demonstrated significant anti-tumor activity in clinical trials, leading to its approval for the treatment of relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma. This guide provides a comprehensive comparison of this compound's clinical trial findings with its performance in a laboratory setting, offering researchers, scientists, and drug development professionals a detailed overview of the preclinical evidence that underpins its clinical application. The following sections present quantitative data from key preclinical studies, detailed experimental protocols for the cited assays, and visualizations of the core signaling pathways and experimental workflows.
Comparative Efficacy of this compound in Preclinical Models
This compound has been extensively evaluated in various cancer cell lines and animal models, with laboratory findings consistently supporting the efficacy observed in clinical trials. The primary mechanism of action, the inhibition of Exportin 1 (XPO1), leads to the nuclear retention and activation of tumor suppressor proteins (TSPs), ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Multiple Myeloma
In the context of multiple myeloma, preclinical studies have demonstrated this compound's potent cytotoxic effects, both as a single agent and in combination with other standard-of-care therapies. Laboratory data has shown that this compound can overcome resistance to proteasome inhibitors, a key clinical challenge.
| Cell Line | IC50 (nM) | Combination Agent | Synergy Observed | Reference |
| MM.1S | ~20 - 434 | Dexamethasone | Synergistic cytotoxic effects | [1] |
| RPMI-8226 | 150 | Bortezomib | Resensitization of bortezomib-resistant cells | [2][3] |
| IM9 | 1079 (NF-κB activity) | Bortezomib/Carfilzomib | Synergy in reducing NF-κB activity | [4] |
| U266 | Not specified | Melphalan | Synergistic decrease in cell viability | [5] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Diffuse Large B-Cell Lymphoma and Other Malignancies
Preclinical investigations in other cancer types have also shown promising results, corroborating the clinical findings.
| Cancer Type | Cell Line/Model | Key Finding | Reference |
| Diffuse Large B-Cell Lymphoma | Various DLBCL cell lines | Pro-apoptotic activity | [6] |
| Sarcoma | 17 cell lines, 9 xenograft models | Potent in vitro and in vivo activity, inducing G1-arrest | [7] |
| KRAS-mutant Non-Small Cell Lung Cancer | In vitro and in vivo models | Induced robust cellular apoptosis | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its efficacy in a laboratory setting.
Caption: this compound inhibits XPO1, leading to nuclear accumulation of tumor suppressor proteins and IκB-α.
Caption: A typical workflow for assessing this compound's in vitro efficacy against cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MM.1S) are seeded in 96-well plates at a density of 1-2 x 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound (or combination agents) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, Caspase-3, p53, IκB-α) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The extensive body of preclinical research on this compound provides a strong foundation for its clinical use. Laboratory studies have consistently demonstrated its on-target mechanism of action and its efficacy in relevant cancer models. The data presented in this guide highlights the robust reproducibility of this compound's anti-tumor effects, from the molecular level of signaling pathway modulation to the cellular responses of apoptosis and reduced viability. This strong preclinical evidence, particularly the synergistic effects observed with other anti-cancer agents, continues to support the ongoing clinical investigation and application of this compound in a growing number of malignancies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound plus low-dose bortezomib and dexamethasone for patients with relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karyopharm.com [karyopharm.com]
- 6. tga.gov.au [tga.gov.au]
- 7. Focusing on this compound for Holding and Bridging Prior to CAR-T in Relapsed/Refractory Multiple Myeloma | MDPI [mdpi.com]
- 8. This compound, daratumumab, bortezomib and dexamethasone for the treatment of patients with relapsed or refractory multiple myeloma: results of the phase II, nonrandomized, multicenter GEM-SELIBORDARA study | Haematologica [haematologica.org]
Selinexor in Ibrutinib-Resistant Mantle Cell Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of selinexor's efficacy in ibrutinib-resistant mantle cell lymphoma (MCL) with alternative therapeutic options. The information is supported by preclinical and clinical data, with detailed experimental protocols and pathway visualizations to facilitate a deeper understanding of the underlying science.
This compound: An Overview
This compound is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that functions by blocking Exportin-1 (XPO1).[1] XPO1 is a key protein responsible for the transport of numerous tumor suppressor proteins (TSPs), growth regulators, and anti-inflammatory proteins from the cell nucleus to the cytoplasm. By inhibiting XPO1, this compound forces the nuclear retention and accumulation of these critical proteins, leading to the induction of apoptosis in cancer cells. Preclinical studies have shown that MCL cells resistant to the BTK inhibitor ibrutinib remain sensitive to this compound, suggesting a distinct and non-overlapping mechanism of action.[2][3]
Preclinical Efficacy of this compound in Ibrutinib-Resistant MCL
In vitro studies have demonstrated this compound's potent anti-tumor activity in MCL cell lines with intrinsic resistance to ibrutinib. This efficacy is attributed to this compound's ability to inhibit the NF-κB signaling pathway, a key survival pathway in many B-cell malignancies that can be reactivated in ibrutinib-resistant tumors.[2][4][5]
Cell Viability and Apoptosis
Preclinical investigations have consistently shown that this compound induces apoptosis and cell-cycle arrest in ibrutinib-resistant MCL cell lines.[2][3] The cytotoxic effects of this compound have been observed in both classical and the more aggressive blastoid subtypes of MCL.[6]
Table 1: In Vitro Efficacy of this compound in Ibrutinib-Resistant MCL Cell Lines
| Cell Line | Ibrutinib Sensitivity | This compound IC50 (nM) | Effect of this compound | Reference |
| MAVER-1 | Resistant | 150 | Induces apoptosis and G1 cell-cycle arrest | [7] |
| JeKo-1 | Sensitive | 40 | Induces apoptosis | [7] |
| Granta-519 | Resistant | 210 | Induces apoptosis | [7] |
| Z138 (Blastoid) | Not specified | 78.23 | Suppresses cell viability, induces apoptosis | [6] |
| REC1 (Blastoid) | Not specified | 44.06 | Suppresses cell viability | [6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Overcoming Ibrutinib Resistance
The primary mechanism by which this compound overcomes ibrutinib resistance is through the inhibition of the NF-κB pathway. This compound achieves this by forcing the nuclear retention of IκB, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in an inactive complex within the nucleus, preventing the transcription of pro-survival genes.[2][4][5][8]
Clinical Efficacy of this compound
Clinical data on this compound monotherapy specifically in ibrutinib-resistant MCL is limited. The majority of available clinical trial data comes from a Phase I study of this compound in combination with ibrutinib in various B-cell malignancies, including a small number of MCL patients.
Table 2: Clinical Trial Data for this compound-Based Therapy
| Trial | Patient Population | Treatment | Number of MCL Patients | Overall Response Rate (ORR) in MCL | Key Findings | Reference |
| NCT02303392 (Phase I) | Relapsed/Refractory B-cell malignancies | This compound + Ibrutinib | 3 | 33% (1/3) | The combination was tolerable. | [9][10][11] |
It is important to note that the SADAL study (NCT02227251), a pivotal Phase 2b trial of this compound, evaluated its efficacy in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL), not MCL.[7] Therefore, direct extrapolation of these results to the MCL population should be done with caution.
Comparison with Alternative Therapies for Ibrutinib-Resistant MCL
Several other therapeutic agents and strategies are being investigated or are in use for patients with MCL who have failed ibrutinib therapy. A direct comparison of efficacy is challenging due to the lack of head-to-head trials.
Table 3: Comparison of Efficacy of this compound and Alternative Therapies in Ibrutinib-Resistant MCL
| Therapeutic Agent/Strategy | Mechanism of Action | Overall Response Rate (ORR) | Key Considerations |
| This compound | XPO1 Inhibition | Data for monotherapy in ibrutinib-resistant MCL is not yet available. | Preclinically effective in ibrutinib-resistant models. |
| Venetoclax | BCL-2 Inhibition | 53% (real-world data) | Synergistic with ibrutinib. |
| Lenalidomide-based therapy | Immunomodulation | 29% | Active in patients who have failed ibrutinib. |
| Bortezomib-based therapy | Proteasome Inhibition | 81.8% (in combination with ibrutinib) | Synergistic with ibrutinib. |
| CAR-T Cell Therapy | Genetically modified T-cells targeting CD19 | 80-90% | High response rates, but potential for significant toxicity. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Plating: Seed MCL cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Drug Treatment: Treat cells with a serial dilution of this compound or other compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:
-
Drug Treatment: Treat MCL cells with the desired concentrations of this compound for 24-72 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Conclusion
This compound demonstrates significant preclinical efficacy in ibrutinib-resistant MCL models by targeting the XPO1/NF-κB pathway, a mechanism distinct from BTK inhibition. While clinical data for this compound monotherapy in this specific patient population is still emerging, it represents a promising therapeutic strategy. Further clinical investigation is warranted to definitively establish its role in the treatment landscape of ibrutinib-resistant MCL. The comparison with other available therapies highlights the dynamic and evolving nature of MCL treatment, with several novel agents showing promise. The choice of therapy will likely depend on individual patient characteristics, prior treatments, and the specific resistance mechanisms at play.
References
- 1. investors.karyopharm.com [investors.karyopharm.com]
- 2. XPO1 Inhibitor this compound Overcomes Intrinsic Ibrutinib Resistance in Mantle Cell Lymphoma via Nuclear Retention of IκB [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. XPO1 Inhibitor this compound Overcomes Intrinsic Ibrutinib Resistance in Mantle Cell Lymphoma via Nuclear Retention of IκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. XPO1 Inhibitor this compound Overcomes Ibrutinib Resistance in Mantle Cell Lymphoma Via Nuclear Retention of IκB | Blood | American Society of Hematology [ashpublications.org]
- 6. The Therapeutic Synergy of this compound and Venetoclax in Mantle Cell Lymphoma Through Induction of DNA Damage and Perturbation of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound combined with ibrutinib demonstrates tolerability and safety in advanced B-cell malignancies: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of this compound in relapsed or refractory multiple myeloma and Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Selinexor's On-Target Activity: A Comparative Guide to XPO1 Occupancy Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the on-target activity of Selinexor, a first-in-class Selective Inhibitor of Nuclear Export (SINE). The primary focus is on the XPO1 occupancy assay, a key tool in the development and clinical application of this compound. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis of alternative approaches.
This compound and XPO1: A Targeted Approach to Cancer Therapy
This compound functions by covalently binding to a cysteine residue (Cys528) in the cargo-binding pocket of Exportin 1 (XPO1 or CRM1), a protein responsible for the nuclear export of over 200 proteins, including many tumor suppressor proteins (TSPs).[1][2] In various cancers, XPO1 is overexpressed, leading to the increased export of TSPs from the nucleus to the cytoplasm, where they are rendered inactive. By blocking this process, this compound forces the nuclear retention and accumulation of TSPs, reactivating their tumor-suppressing functions and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
Confirming that this compound effectively engages its target, XPO1, within cancer cells is crucial for understanding its mechanism of action, optimizing dosing schedules, and predicting patient response. This is achieved through target engagement assays, with the XPO1 occupancy assay being a primary method.
Key Methodologies for Confirming this compound's On-Target Activity
Two principal methods have been developed to quantify the occupancy of XPO1 by this compound and other SINE compounds: a Fluorescence Cross-Correlation Spectroscopy (FCCS) based assay and a biotinylated-Leptomycin B (b-LMB) pulldown assay.
Fluorescence Cross-Correlation Spectroscopy (FCCS) based XPO1 Occupancy Assay
This modern technique allows for the direct measurement of XPO1 occupancy in cell and tumor lysates, including frozen samples, making it highly valuable for clinical applications.[5]
dot
Experimental Protocol: FCCS-based XPO1 Occupancy Assay
-
Cell Culture and Treatment:
-
Culture cancer cell lines to the desired confluency.
-
Treat cells with varying concentrations of this compound or other XPO1 inhibitors for a specified duration (e.g., 4 hours).[5] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells to remove the drug.
-
Harvest and lyse the cells using a suitable buffer (e.g., PBS-Tween buffer).[5] For tumor samples, tissue homogenization is required.
-
-
Incubation with Fluorescent Probes:
-
Mix the cell or tumor lysates with a fluorescently labeled tracer that binds to the XPO1 cargo pocket, such as LMB-Cy5 (at a concentration of approximately 20-25 nM).[5]
-
Simultaneously, add a fluorescently labeled antibody against XPO1 (e.g., ATTO488 labeled anti-XPO1 antibody).[5]
-
Incubate the mixture for a defined period (e.g., 20 minutes to 2 hours) to allow for the formation of a dually labeled complex (XPO1 bound to both the antibody and LMB-Cy5).[5]
-
-
FCCS Measurement:
-
Perform FCCS measurements on a compatible instrument (e.g., ConfoCor2).[5]
-
Two overlapping laser beams excite the fluorescent molecules in a microscopic detection volume.
-
The fluctuations in fluorescence intensity as molecules diffuse through this volume are recorded.
-
-
Data Analysis:
-
The auto- and cross-correlation functions of the fluorescence signals are analyzed.
-
The presence of a cross-correlation signal indicates the formation of the dual-labeled XPO1-antibody-LMB-Cy5 complex.
-
The concentration of this complex is inversely proportional to the occupancy of XPO1 by this compound; if this compound is bound to XPO1, LMB-Cy5 cannot bind, and the cross-correlation signal is reduced.
-
The percentage of XPO1 occupancy is calculated by comparing the signal from treated samples to the untreated control.[5]
-
Biotinylated-Leptomycin B (b-LMB) Pulldown Assay
This assay utilizes biotinylated Leptomycin B (b-LMB), a natural and potent XPO1 inhibitor, as a probe to measure the amount of unoccupied XPO1.[2][6]
dot
Experimental Protocol: Biotinylated-Leptomycin B (b-LMB) Pulldown Assay
-
Cell Culture and Treatment:
-
Culture cancer cell lines as described for the FCCS assay.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 1 hour).[6]
-
-
b-LMB Incubation:
-
Following this compound treatment, add a fixed concentration of b-LMB (e.g., 1 nM) to the cell culture and incubate for an additional period (e.g., 1.5 hours).[6]
-
-
Cell Lysis:
-
Harvest and lyse the cells. A portion of the lysate should be saved as the "input" control.[6]
-
-
Streptavidin Pulldown:
-
Incubate the remaining lysate with streptavidin-coated beads overnight to capture the b-LMB-bound XPO1.[6]
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.[6]
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input lysates by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-XPO1 antibody.[6]
-
-
Data Analysis:
-
Quantify the amount of XPO1 in the eluate (representing unoccupied XPO1 available to bind b-LMB) and in the input (total XPO1).
-
The ratio of eluted XPO1 to input XPO1 is calculated to determine the fraction of free XPO1. A decrease in this ratio with increasing this compound concentration indicates higher XPO1 occupancy.[2]
-
Comparative Performance Data
The following tables summarize the quantitative data on the on-target activity of this compound and a second-generation SINE compound, KPT-8602, as determined by the FCCS-based XPO1 occupancy assay in various cancer cell lines.
Table 1: XPO1 Occupancy of this compound in Hematologic Cancer Cell Lines [5]
| Cell Line | 50% Occupancy (nM) | 90% Occupancy (nM) |
| THP-1 | 100 | 1202.3 |
| HEL | 64.9 | 602.8 |
| MV-4-11 | 8.3 | 52.5 |
| MM.1S | 21.4 | 128.2 |
| Z138 | 26.3 | 161.8 |
| Kasumi-6 | 13.3 | 82.2 |
Table 2: XPO1 Occupancy of KPT-8602 in Hematologic Cancer Cell Lines [5]
| Cell Line | 50% Occupancy (nM) | 90% Occupancy (nM) |
| THP-1 | 85.1 | 728.9 |
| HEL | 54.3 | 473.3 |
| MV-4-11 | 6.2 | 54.3 |
| MM.1S | 18.2 | 121.7 |
| Z138 | 20.3 | 134.1 |
These data indicate that both this compound and KPT-8602 effectively occupy XPO1 in a dose-dependent manner across a range of hematologic cancer cell lines.[5] Notably, the occupancy values do not always directly correlate with the cytotoxic sensitivity of the cell lines, suggesting that downstream cellular events also play a critical role in determining the ultimate anti-cancer effect.[5][7]
Alternative and Orthogonal Approaches to Confirm On-Target Activity
While XPO1 occupancy assays are direct measures of target engagement, other methods can provide complementary information about this compound's on-target activity.
Table 3: Comparison of Methods to Confirm this compound's On-Target Activity
| Method | Principle | Advantages | Disadvantages |
| FCCS-based XPO1 Occupancy Assay | Measures the interaction of fluorescently labeled probes with XPO1 in solution.[5] | High sensitivity, applicable to frozen samples, provides quantitative occupancy data.[5] | Requires specialized equipment and expertise. |
| b-LMB Pulldown Assay | Uses biotinylated LMB to capture unoccupied XPO1, followed by Western blot detection.[2][6] | Relatively straightforward, utilizes standard laboratory techniques. | Indirect measurement, may be less precise than FCCS, requires viable cells.[5] |
| Chemoproteomic Profiling | Uses clickable probes based on this compound to identify its protein targets across the proteome.[4] | Provides an unbiased, proteome-wide view of target engagement and selectivity. | Technically complex, requires mass spectrometry. |
| Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of XPO1 upon this compound binding.[4] | Can be performed in live cells, provides evidence of direct target binding. | Indirect measure of engagement, may not be as sensitive as occupancy assays. |
| Downstream Biomarker Analysis | Measures changes in the localization or levels of XPO1 cargo proteins (e.g., nuclear accumulation of TSPs) or XPO1 itself.[5] | Reflects the functional consequence of XPO1 inhibition. | Indirect, can be influenced by other cellular pathways. |
dot
Conclusion
The XPO1 occupancy assay, particularly the FCCS-based method, is a powerful and clinically relevant tool for confirming the on-target activity of this compound. It provides quantitative data on target engagement that can inform dose selection and treatment schedules.[5] When combined with alternative methods that assess the downstream functional consequences of XPO1 inhibition, researchers and clinicians can gain a comprehensive understanding of this compound's mechanism of action and its therapeutic potential. The data presented in this guide underscore the specific and potent interaction of this compound with its target, XPO1, providing a solid foundation for its continued development and use in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. XPO1 target occupancy measurements confirm the this compound recommended phase 2 dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic Profiling of Covalent XPO1 Inhibitors to Assess Target Engagement and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. XPO1 target occupancy measurements confirm the this compound recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for quantification of exportin-1 (XPO1) occupancy by Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Selinexor
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Selinexor are paramount to ensuring a secure laboratory environment and regulatory compliance. As a potent, selective inhibitor of nuclear export (SINE), this compound is classified as a cytotoxic/antineoplastic agent and necessitates stringent disposal protocols. This guide provides essential, step-by-step procedures for the proper management of this compound waste, from personal protective equipment (PPE) to the final disposal stream.
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound in any form—powder, solvent, or as part of a formulation—appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements:
-
Gloves: Double gloving with chemotherapy-rated gloves is required. The outer glove should be changed immediately if contaminated.
-
Gown: A disposable, impermeable gown should be worn to protect from splashes.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Respiratory Protection: When handling the powdered form of this compound or if there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used within a certified chemical fume hood or other ventilated enclosure.
This compound Waste Segregation and Containment
Proper segregation of this compound waste is critical to prevent cross-contamination and ensure it is handled by appropriately licensed disposal services. All waste contaminated with this compound must be treated as hazardous chemotherapy waste.
Waste Categories and Container Specifications:
| Waste Type | Description | Container Type |
| Trace Chemotherapy Waste | Items with residual amounts of this compound (less than 3% of the original volume), such as empty vials, syringes, IV bags, gloves, gowns, and bench paper. | Yellow, puncture-resistant containers clearly labeled as "Trace Chemotherapy Waste" or "Cytotoxic Waste."[1][2] |
| Bulk Chemotherapy Waste | Unused or expired this compound, partially filled vials or syringes, and materials used to clean up significant spills.[1][2] | Black, puncture-resistant, and leak-proof containers designated for bulk hazardous waste.[2] |
| Sharps Waste | Needles, scalpels, and other sharp instruments contaminated with this compound. | Yellow, puncture-resistant sharps containers specifically labeled for chemotherapy sharps. |
All containers must be securely sealed when full and stored in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal company.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the affected area.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before beginning cleanup, don the full PPE ensemble described above.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and contain the spill. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Clean the Area: Working from the outside in, carefully clean the spill area. All cleanup materials (pads, wipes, etc.) must be disposed of as bulk chemotherapy waste.
-
Remove PPE: Remove PPE in a manner that avoids self-contamination and dispose of it as trace chemotherapy waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Document the Incident: Report the spill according to your institution's environmental health and safety protocols.
Decontamination and Chemical Inactivation
Currently, there are no universally accepted, validated protocols for the chemical inactivation of all cytotoxic drugs, including this compound.[4] The primary method for decontamination of surfaces and equipment is physical removal through cleaning with appropriate detergents.[3]
Important Considerations:
-
Solubility: this compound is practically insoluble in water but is soluble in solvents such as DMSO and ethanol. This should be considered when selecting cleaning agents for decontamination.
-
Avoidance of Chemical Inactivation: Unless a specific, validated chemical inactivation procedure is provided by the manufacturer or a regulatory body, attempting to chemically neutralize this compound is not recommended. Such attempts could lead to the generation of other hazardous compounds.
Final Disposal Procedures
The ultimate disposal of this compound waste must be conducted in compliance with local, state, and federal regulations.
Key Disposal Steps:
-
Licensed Waste Carrier: All segregated and properly contained this compound waste must be collected by a licensed hazardous waste management company.
-
Incineration: The standard and required method for the disposal of chemotherapy waste is high-temperature incineration.[1] This ensures the complete destruction of the cytotoxic compounds.
-
Manifest and Documentation: Ensure that all waste is accompanied by the proper hazardous waste manifest, which tracks the waste from the point of generation to its final disposal. Maintain copies of all disposal records as required by your institution and regulatory agencies.
By adhering to these rigorous procedures, research professionals can effectively manage this compound waste, ensuring the safety of laboratory personnel and the protection of the environment.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Selinexor
For laboratory professionals engaged in drug development and research, ensuring personal safety is paramount, particularly when handling potent compounds like Selinexor. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound is identified as a hazardous substance that can cause skin and serious eye irritation, is harmful if swallowed, and may lead to respiratory irritation.[1] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on various laboratory activities.
| Activity | Engineering Controls | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Fume Hood | Double Nitrile Gloves | Impervious Gown | Safety Goggles with Side-Shields | Suitable Respirator (if risk assessment indicates necessary) |
| Preparing Solutions | Fume Hood or Biological Safety Cabinet | Double Nitrile Gloves | Impervious Gown | Safety Goggles with Side-Shields | Not generally required if in a fume hood |
| Administering to Cell Cultures | Biological Safety Cabinet | Nitrile Gloves | Lab Coat | Safety Glasses | Not generally required |
| Handling Waste | Well-ventilated Area | Nitrile Gloves | Lab Coat | Safety Glasses | Not generally required |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guidance outlines the procedural workflow from preparation to post-handling cleanup.
Preparation:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned procedures.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, tubes, and solvents, within the designated containment area (e.g., fume hood).
-
Don PPE: Put on all required personal protective equipment as specified in the table above. Ensure gloves are inspected for any defects prior to use.[2]
Execution:
-
Weighing: Carefully weigh the this compound powder within a fume hood to prevent inhalation of airborne particles.
-
Solubilization: Prepare solutions within the fume hood. Add solvent to the powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate cleaning agent, such as 70% ethanol, followed by a suitable lab detergent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items visibly contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a clearly labeled, sealed plastic bag.[3] This bag should then be deposited into a designated hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated chemotherapy sharps container.[3]
Final Disposal:
-
All this compound waste is considered hazardous.[4]
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1]
-
It is recommended to use a licensed hazardous material disposal company for the final disposal of this compound waste.[4]
Diagram: this compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
